Xanthine oxidase-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C16H8F2N2O3 |
|---|---|
Poids moléculaire |
314.24 g/mol |
Nom IUPAC |
4-(3-cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C16H8F2N2O3/c17-12-4-11-8(6-19)7-20(14(11)5-13(12)18)9-1-2-10(16(22)23)15(21)3-9/h1-5,7,21H,(H,22,23) |
Clé InChI |
XOTXQKAIMHHNNN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N2C=C(C3=CC(=C(C=C32)F)F)C#N)O)C(=O)O |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to Xanthine Oxidase-IN-1 Structural Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural analogs and derivatives of Xanthine Oxidase-IN-1, a potent inhibitor of xanthine oxidase. This document provides a comprehensive overview of the core compound, its mechanism of action, and detailed experimental protocols for the evaluation of its analogs. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.
Introduction to Xanthine Oxidase and its Inhibition
Xanthine oxidase (XO) is a complex metalloflavoprotein that plays a crucial role in purine metabolism.[1][2] It catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing gout and potentially other health complications.[3] Therefore, the inhibition of xanthine oxidase is a key therapeutic strategy for the management of hyperuricemia and gout.[3][4][5]
This compound, chemically known as 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid, is a potent xanthine oxidase inhibitor with a reported IC50 of 6.5 nM.[6] This compound was identified from the patent WO2008126898A1.[6] Its high potency and novel scaffold make it and its derivatives promising candidates for further drug development.
This compound and its Structural Analogs: Quantitative Data
The exploration of structural analogs and derivatives of this compound aims to delineate the structure-activity relationship (SAR) and identify compounds with improved potency, selectivity, and pharmacokinetic profiles. The following table summarizes the inhibitory activities of selected analogs, primarily extracted from patent literature and scientific publications.
| Compound ID | Structure | Modification from this compound | IC50 (nM) | Reference |
| This compound | 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid | - | 6.5 | WO2008126898A1[6] |
| Analog A | 4-(3-Cyano-5-fluoroindol-1-yl)-2-hydroxybenzoic acid | Removal of fluorine at position 6 | 15.2 | WO2008126898A1 |
| Analog B | 4-(3-Cyanoindol-1-yl)-2-hydroxybenzoic acid | Removal of both fluorine atoms | 45.8 | WO2008126898A1 |
| Analog C | 4-(3-Cyano-5,6-difluoroindol-1-yl)benzoic acid | Removal of the 2-hydroxyl group | >1000 | WO2008126898A1 |
| Analog D | 4-(5,6-Difluoroindol-1-yl)-2-hydroxybenzoic acid | Removal of the 3-cyano group | >1000 | WO2008126898A1 |
Note: The data presented is a representative sample and not an exhaustive list. Researchers are encouraged to consult the primary literature for a complete dataset.
Experimental Protocols
The following sections detail the methodologies for key experiments involved in the characterization of xanthine oxidase inhibitors.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a common spectrophotometric method to determine the inhibitory activity of test compounds against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compounds (dissolved in DMSO)
-
Allopurinol (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control (Allopurinol) in DMSO.
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Test compound solution (or DMSO for control)
-
Xanthine oxidase solution
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine solution to each well.
-
Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) every minute for 10-20 minutes using a microplate reader.
-
Calculate the rate of uric acid formation (the change in absorbance per minute).
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] * 100
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Enzyme Kinetics Analysis
To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), kinetic studies are performed.
Procedure:
-
The xanthine oxidase inhibition assay is performed as described above, but with varying concentrations of both the substrate (xanthine) and the inhibitor.
-
The initial reaction velocities are measured for each combination of substrate and inhibitor concentration.
-
The data is then plotted using methods such as the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) or the Dixon plot (a plot of 1/velocity vs. inhibitor concentration).
-
The type of inhibition is determined by analyzing the changes in the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant), in the presence of the inhibitor.
Visualizing Key Pathways and Processes
The following diagrams, generated using Graphviz, illustrate the xanthine oxidase catalytic cycle and a typical experimental workflow for inhibitor screening.
Caption: The catalytic cycle of xanthine oxidase.
Caption: A typical workflow for screening xanthine oxidase inhibitors.
Conclusion
This compound and its analogs represent a promising class of inhibitors with significant potential for the treatment of hyperuricemia and gout. This guide provides a foundational resource for researchers in this field, offering key data, detailed experimental protocols, and visual aids to support further investigation and drug development efforts. The structure-activity relationships derived from the study of these analogs will be instrumental in the design of next-generation xanthine oxidase inhibitors with enhanced therapeutic profiles.
References
- 1. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. singlecare.com [singlecare.com]
- 6. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of Xanthine Oxidase-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Xanthine oxidase-IN-1, a potent inhibitor of xanthine oxidase. This document outlines the core biochemical properties, detailed experimental methodologies for its characterization, and its role within relevant signaling pathways.
Core Compound Data
This compound is a potent inhibitor of xanthine oxidase (XO), an enzyme crucial in purine metabolism. The primary quantitative metric for its inhibitory activity is the half-maximal inhibitory concentration (IC50).
| Parameter | Value | Source |
| Target | Xanthine Oxidase (XO) / Xanthine Oxidoreductase (XOR) | [1] |
| IC50 | 6.5 nM | |
| IC50 (XOR) | 7.0 nM | [1] |
Biochemical Context: The Purine Catabolism Pathway
Xanthine oxidase is the terminal enzyme in the catabolism of purines.[2] It catalyzes the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[2][3] This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[3]
Experimental Protocols
The primary in vitro assay to characterize this compound is the determination of its IC50 value. This is typically achieved through a spectrophotometric or fluorometric enzyme inhibition assay.
Spectrophotometric Xanthine Oxidase Inhibition Assay
This method measures the activity of xanthine oxidase by monitoring the formation of uric acid, which absorbs light at approximately 290-295 nm.[4]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
This compound (test compound)
-
Allopurinol (positive control)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Xanthine Oxidase in buffer.
-
Prepare a stock solution of Xanthine in buffer. Note: Xanthine may require warming to fully dissolve.
-
Prepare a stock solution of this compound and Allopurinol in DMSO.
-
Create a serial dilution of the inhibitor (this compound) and the positive control (Allopurinol) at various concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Buffer
-
Xanthine Oxidase solution
-
Diluted inhibitor or control solution (or DMSO for the uninhibited control)
-
-
Mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 5-15 minutes).
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the Xanthine solution to all wells.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 290-295 nm over time (e.g., every 30-60 seconds for 10-20 minutes).
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibited / V_uninhibited)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathway Implications
The generation of ROS by xanthine oxidase can impact various cellular signaling pathways, contributing to oxidative stress and cellular dysfunction. Inhibition of XO by compounds like this compound can modulate these effects. For instance, XO-derived ROS have been shown to influence the p38 MAPK and ERK signaling pathways.
References
Xanthine Oxidase-IN-1: A Technical Overview of Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetic properties of Xanthine Oxidase-IN-1, a potent inhibitor of xanthine oxidase. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly those targeting pathways involving purine metabolism and oxidative stress.
Quantitative Binding Affinity Data
Currently, publicly available data for this compound is limited to its half-maximal inhibitory concentration (IC50). Further studies are required to fully characterize its binding profile with additional parameters such as the inhibition constant (Ki), dissociation constant (Kd), and kinetic rates (kon and koff).
| Parameter | Value | Source |
| IC50 | 6.5 nM | Extracted from patent WO2008126898A1 |
| IC50 | 7.0 nM | As reported by MedchemExpress |
Xanthine Oxidase Signaling Pathway
Xanthine oxidase is a critical enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide, which are implicated in various pathological conditions such as gout, cardiovascular diseases, and inflammation.
Figure 1: Xanthine Oxidase Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The determination of the binding affinity and kinetics of xanthine oxidase inhibitors is typically performed using in vitro enzyme inhibition assays. The following is a generalized protocol that can be adapted for the characterization of this compound.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the production of uric acid, which absorbs light at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
This compound (test compound)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a suitable buffer (e.g., 10 mM in 0.1 M NaOH, then diluted in phosphate buffer).
-
Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare a stock solution of this compound and allopurinol in DMSO. Serially dilute these stock solutions to obtain a range of concentrations for testing.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Potassium Phosphate Buffer
-
Test compound (this compound) or control (allopurinol or DMSO vehicle)
-
Xanthine oxidase solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 295 nm every 30-60 seconds for 10-20 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.
-
Figure 2: General Experimental Workflow for Xanthine Oxidase Inhibition Assay.
Conclusion
This compound is a highly potent inhibitor of xanthine oxidase, as evidenced by its low nanomolar IC50 values. While comprehensive kinetic data is not yet available, the provided experimental protocol offers a robust framework for the detailed characterization of its binding affinity and mechanism of action. Further investigation into the Ki, Kd, and on/off rates of this compound will be crucial for a complete understanding of its pharmacological profile and for guiding its development as a potential therapeutic agent. Researchers are encouraged to utilize the methodologies outlined in this guide to expand upon the existing knowledge of this promising inhibitor.
Unveiling the Cellular Landscape of Xanthine Oxidase Inhibition: A Technical Guide to the Targets of Xanthine Oxidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a critical enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of XO activity is implicated in hyperuricemia, gout, and various inflammatory and oxidative stress-related pathologies. Xanthine oxidase-IN-1 is a potent, novel inhibitor of this enzyme, demonstrating an impressive IC50 of 6.5 nM. This in-depth technical guide serves as a comprehensive resource on the cellular targets and mechanistic underpinnings of potent xanthine oxidase inhibition, using this compound as a prototypical example. This document will delve into the quantitative effects on cellular targets, detail relevant experimental methodologies, and visualize the intricate signaling pathways modulated by the inhibition of this key enzyme.
Primary Cellular Target: Xanthine Oxidase
The principal and direct cellular target of this compound is the enzyme xanthine oxidase itself. As a potent inhibitor, it binds to the enzyme, effectively blocking its catalytic activity.
Quantitative Inhibition Data
| Compound | Target | IC50 |
| This compound | Xanthine Oxidase | 6.5 nM |
Downstream Cellular Effects of Xanthine Oxidase Inhibition
The inhibition of xanthine oxidase by compounds such as this compound initiates a cascade of downstream cellular events, primarily stemming from the reduction of uric acid and reactive oxygen species (ROS) production, and the accumulation of its substrates, hypoxanthine and xanthine. These alterations have profound effects on various cellular processes, including inflammation, signal transduction, and metabolism.
Modulation of Inflammatory Mediators
Potent xanthine oxidase inhibitors have been demonstrated to significantly alter the expression and secretion of key inflammatory cytokines and enzymes. The following tables summarize the quantitative effects observed in various cellular and in vivo models upon treatment with well-characterized XO inhibitors like febuxostat and allopurinol, which serve as surrogates for understanding the potential effects of this compound.
Table 1: Effect of Xanthine Oxidase Inhibition on Pro-inflammatory Cytokine mRNA Expression [1][2]
| Cytokine | Cell/Tissue Type | Treatment | Fold Change vs. Control/Stimulated |
| IL-6 | Human Chondrocytes | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Down-regulated |
| TNF-α | Human Chondrocytes | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Down-regulated |
| CCL5 | Human Chondrocytes | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Down-regulated |
| IL-1β | gddY Mouse Kidneys | Febuxostat | Normalized |
| MCP-1 | gddY Mouse Kidneys | Febuxostat | Normalized |
Table 2: Effect of Xanthine Oxidase Inhibition on Secreted Pro-inflammatory Cytokines [1][3][4]
| Cytokine | Sample Type | Treatment | Concentration Change vs. Control/Stimulated |
| IL-6 | Human Chondrocyte Supernatant | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Significantly Decreased |
| TNF-α | Human Chondrocyte Supernatant | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Significantly Decreased |
| CCL5 | Human Chondrocyte Supernatant | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Significantly Decreased |
| IL-1 | Gout Patient Serum | Febuxostat Monotherapy (3 & 6 months) | Significantly Reduced |
| IL-6 | Gout Patient Serum | Febuxostat Monotherapy (3 & 6 months) | Significantly Reduced |
Table 3: Effect of Xanthine Oxidase Inhibition on Other Inflammatory Markers [1][3]
| Marker | Cell/Tissue Type | Treatment | Effect |
| iNOS mRNA | Human Chondrocytes | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Down-regulated |
| Nitric Oxide (NO) | Human Chondrocytes | IL-18 (100 ng/ml) + Febuxostat (30 µM) | Reduced Production |
| COX-2 | Gout Patient Serum | Febuxostat Monotherapy (3 & 6 months) | Significantly Reduced |
Metabolic Reprogramming
Inhibition of xanthine oxidase leads to significant shifts in cellular metabolism, most notably in purine and pyrimidine pathways.
Table 4: Metabolomic Changes Induced by Allopurinol Treatment in Drosophila melanogaster [5]
| Metabolite | Change vs. Control | Pathway Affected |
| Xanthine | Elevated | Purine Catabolism |
| Hypoxanthine | Elevated | Purine Catabolism |
| Uric Acid | Decreased | Purine Catabolism |
| Allantoin | Decreased | Purine Catabolism |
| Ascorbic Acid | Undetectable | Oxidative Stress |
| Glutathione | Decreased | Oxidative Stress |
| Glutathione Disulfide | Increased | Oxidative Stress |
| Tryptophan Metabolites | Lowered | Kynurenine Pathway |
Table 5: Effects of Xanthine Oxidase Inhibitors on Renal Energy Metabolites in a Rat Ischemia-Reperfusion Model [6]
| Metabolite | Treatment (Non-purine-analog XO inhibitors) | Effect |
| ATP | Pre- and post-ischemia | Higher concentrations |
| ADP | Pre- and post-ischemia | Higher concentrations |
Signaling Pathways Modulated by Xanthine Oxidase Inhibition
The cellular effects of xanthine oxidase inhibitors are mediated through the modulation of several key signaling pathways. The reduction in ROS and the alteration of purine metabolite levels can impact the activity of various kinases and transcription factors.
NF-κB Signaling Pathway
Xanthine oxidase-induced oxidative stress is a known activator of the NF-κB pathway, a central regulator of inflammation.[7][8] Inhibition of XO can therefore attenuate NF-κB activation and the subsequent expression of pro-inflammatory genes.
Caption: Inhibition of NF-κB signaling by a Xanthine Oxidase Inhibitor.
TGF-β Signaling Pathway
Xanthine oxidase activity has been linked to the upregulation of the TGF-β signaling pathway, which is involved in fibrosis and immune regulation.[9][10] Downregulation of xanthine dehydrogenase has been shown to increase TGF-β2/3 and phosphorylated Smad2/3 levels.[10]
Caption: Potential modulation of TGF-β signaling by Xanthine Oxidase inhibition.
AMPK Signaling Pathway
The alteration of the cellular energy state, reflected in ATP and AMP levels, by xanthine oxidase inhibitors can influence the activity of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[11][12] High uric acid, a product of XO, can activate the ROS-AMPK pathway.[11]
Caption: Influence of Xanthine Oxidase inhibition on the AMPK signaling pathway.
Experimental Protocols
This section provides an overview of key experimental methodologies for characterizing the cellular effects of xanthine oxidase inhibitors.
In Vitro Xanthine Oxidase Activity Assay
This protocol is a common method to determine the inhibitory potential of a compound against purified xanthine oxidase.
Principle: The assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from xanthine, which absorbs light at 293 nm.[13]
Materials:
-
Tris-HCl buffer (0.1 M, pH 7.5)
-
Xanthine solution (10 mM)
-
Enzyme diluent (e.g., 50 mM Tris-HCl, pH 7.5)
-
Purified xanthine oxidase
-
Test inhibitor (e.g., this compound)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 293 nm
Procedure:
-
Prepare Reaction Mixture: In each well of the microplate, add Tris-HCl buffer and xanthine solution.
-
Add Inhibitor: Add varying concentrations of the test inhibitor to the appropriate wells. Include a control well with no inhibitor.
-
Pre-incubate: Incubate the plate at a controlled temperature (e.g., 37°C) for a few minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add a solution of xanthine oxidase to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 293 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes).
-
Calculate Activity and Inhibition: Determine the rate of uric acid formation (change in absorbance over time). Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Caption: Workflow for an in vitro Xanthine Oxidase activity assay.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a drug binds to its intended target within a complex cellular environment.
Principle: The binding of a ligand (drug) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change in thermal stability can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.[14][15]
Materials:
-
Cultured cells of interest
-
Test inhibitor (e.g., this compound)
-
Cell lysis buffer
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for xanthine oxidase
Procedure:
-
Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble xanthine oxidase at each temperature using Western blotting with a specific antibody.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound, as a highly potent inhibitor of xanthine oxidase, is poised to be a valuable tool for both basic research and therapeutic development. Understanding its cellular targets extends beyond the direct inhibition of its primary enzyme. The downstream consequences of reducing uric acid and ROS production, and altering purine metabolism, create a complex and interconnected network of cellular responses. The modulation of key signaling pathways such as NF-κB, TGF-β, and AMPK underscores the profound impact of xanthine oxidase inhibition on inflammation, fibrosis, and cellular energy homeostasis. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these effects. This in-depth technical guide serves as a foundational resource for researchers and drug development professionals seeking to harness the therapeutic potential of targeting xanthine oxidase.
References
- 1. Febuxostat mitigates IL-18-induced inflammatory response and reduction of extracellular matrix gene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. AB0124 FEBUXOSTAT MONOTHERAPY IN GOUT: BEYOND URATE-LOWERING EFFICACY – UNVEILING ANTI-INFLAMMATORY POTENTIAL THROUGH CYTOKINE AND COX-2 MODULATION | Annals of the Rheumatic Diseases [ard.bmj.com]
- 4. Effects of febuxostat on serum cytokines IL-1, IL-4, IL-6, IL-8, TNF-α and COX-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolomics analysis elucidates unique influences on purine / pyrimidine metabolism by xanthine oxidoreductase inhibitors in a rat model of renal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Xanthine oxidase-induced oxidative stress causes activation of NF-kappaB and inflammation in the liver of type I diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Increased plasma xanthine oxidase activity is related to nuclear factor kappa beta activation and inflammatory markers in familial combined hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Interplay Between TGF-β Signaling and Cell Metabolism [frontiersin.org]
- 11. High Uric Acid Activates the ROS-AMPK Pathway, Impairs CD68 Expression and Inhibits OxLDL-Induced Foam-Cell Formation in a Human Monocytic Cell Line, THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AMPK Activation via Modulation of De Novo Purine Biosynthesis with an Inhibitor of ATIC Homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
The Role of Xanthine Oxidase-IN-1 in Purine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the sequential oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Dysregulation of this enzymatic activity can lead to hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, which is a primary causative factor in the development of gout and has been implicated in other pathologies such as cardiovascular and kidney diseases.[2] Consequently, the inhibition of xanthine oxidase represents a key therapeutic strategy for the management of hyperuricemia and associated disorders. This technical guide provides an in-depth overview of Xanthine Oxidase-IN-1, a potent inhibitor of this enzyme, focusing on its mechanism of action, quantitative data, and the experimental methodologies used for its characterization.
This compound: A Potent Inhibitor
This compound, chemically identified as 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid, is a potent inhibitor of xanthine oxidase.[3][4][5] This compound was first disclosed in patent WO2008126898A1.[3][4][5][6]
Quantitative Data
The primary quantitative measure of the efficacy of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50). For this compound, the reported IC50 value is 6.5 nM .[3][5][6] This low nanomolar value indicates a high degree of potency against xanthine oxidase.
| Inhibitor | Chemical Name | IC50 (nM) | Reference |
| This compound | 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid | 6.5 | [3][5][6] |
Mechanism of Action in Purine Metabolism
This compound exerts its therapeutic effect by directly inhibiting the activity of xanthine oxidase. This inhibition disrupts the final two steps of purine breakdown, leading to a decrease in the production of uric acid.[1]
The core mechanism involves the binding of this compound to the active site of the xanthine oxidase enzyme. The active site of XO contains a molybdenum cofactor that is essential for its catalytic activity.[1] By occupying this site, the inhibitor prevents the natural substrates, hypoxanthine and xanthine, from binding and undergoing oxidation. While detailed kinetic studies specifically for this compound are not publicly available, potent non-purine inhibitors of XO, such as febuxostat, typically exhibit a mixed-type inhibition, binding to both the free enzyme and the enzyme-substrate complex.[7] It is plausible that this compound follows a similar inhibitory mechanism.
The inhibition of xanthine oxidase leads to an accumulation of its substrates, hypoxanthine and xanthine.[4] This accumulation can have significant downstream effects on purine metabolism. A key consequence is the potential for these purine bases to be shunted into the purine salvage pathway.[8][9] This pathway, primarily mediated by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), recycles hypoxanthine and guanine back into inosine monophosphate (IMP) and guanosine monophosphate (GMP), respectively, which can then be reutilized for nucleotide synthesis.[10] By promoting the salvage pathway, xanthine oxidase inhibitors not only reduce uric acid production but may also contribute to the replenishment of the purine nucleotide pool.[8][9]
Experimental Protocols
The characterization of this compound involves a series of in vitro and in vivo experiments to determine its potency and efficacy.
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
This assay is fundamental for determining the IC50 value of a xanthine oxidase inhibitor.
Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at approximately 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.[11][12] The inhibitory effect of a compound is determined by measuring the reduction in the rate of uric acid production in its presence.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
This compound (or other test inhibitor)
-
Allopurinol (positive control)
-
Dimethyl sulfoxide (DMSO) for dissolving the inhibitor
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a suitable buffer.
-
Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay should be determined empirically to give a linear rate of uric acid formation for at least 15-30 minutes.
-
Prepare a stock solution of this compound and allopurinol in DMSO. Create a series of dilutions to test a range of concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
A specific volume of the test inhibitor dilution (or DMSO for the control)
-
Xanthine oxidase solution
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
-
Initiation of Reaction:
-
Add the xanthine substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 295 nm over time (e.g., every 30 seconds for 15-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)
Animal models are essential for evaluating the in vivo efficacy of xanthine oxidase inhibitors. The potassium oxonate-induced hyperuricemia model is widely used.[13][14][15]
Principle: Potassium oxonate is a uricase inhibitor. In most mammals (excluding humans and some primates), uricase metabolizes uric acid to the more soluble allantoin. By inhibiting uricase, potassium oxonate leads to an accumulation of uric acid in the blood, creating a hyperuricemic state. The efficacy of a xanthine oxidase inhibitor is then assessed by its ability to reduce these elevated uric acid levels. To further increase uric acid levels, a purine precursor like hypoxanthine or adenine can be co-administered.[13]
Materials:
-
Rodents (e.g., mice or rats)
-
Potassium oxonate
-
Hypoxanthine or adenine (optional)
-
This compound (or other test inhibitor)
-
Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)
-
Blood collection supplies
-
Analytical equipment for measuring uric acid, hypoxanthine, and xanthine in serum/plasma (e.g., HPLC)
Procedure:
-
Animal Acclimatization:
-
House the animals in a controlled environment for a period of acclimatization before the experiment.
-
-
Induction of Hyperuricemia:
-
Treatment:
-
Administer this compound or the vehicle to different groups of animals at a specified time point relative to the induction of hyperuricemia (e.g., 1 hour after).
-
-
Sample Collection:
-
Collect blood samples at various time points after treatment (e.g., 1, 2, 4, 6, 24 hours).
-
-
Biochemical Analysis:
-
Separate serum or plasma from the blood samples.
-
Measure the concentrations of uric acid, hypoxanthine, and xanthine using a validated analytical method such as HPLC.[13]
-
-
Data Analysis:
-
Compare the serum uric acid, hypoxanthine, and xanthine levels in the treated groups to the vehicle-treated hyperuricemic group and a normal control group.
-
Evaluate the dose-dependent effects of the inhibitor and its duration of action.
-
Downstream Signaling and Broader Implications
The inhibition of xanthine oxidase by compounds like this compound has implications beyond the direct reduction of uric acid. The generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, is an intrinsic part of the xanthine oxidase-catalyzed reaction.[1] By inhibiting this enzyme, this compound can also reduce the production of these ROS, thereby potentially mitigating oxidative stress.[2] This antioxidant effect may contribute to the therapeutic benefits of xanthine oxidase inhibitors in conditions where oxidative stress plays a pathogenic role, such as cardiovascular diseases.
Furthermore, the modulation of purine metabolism can influence various cellular signaling pathways. For instance, alterations in the levels of purine nucleotides can impact energy-sensing pathways. While specific studies on the downstream signaling effects of this compound are not available, research on other xanthine oxidase inhibitors has suggested potential interactions with pathways like MAPK and mTOR signaling, although the exact mechanisms and physiological relevance are still under investigation.
Conclusion
This compound is a highly potent inhibitor of xanthine oxidase, a key enzyme in purine metabolism. Its primary role is to reduce the production of uric acid, making it a promising candidate for the treatment of hyperuricemia and gout. The mechanism of action involves the direct inhibition of the enzyme, leading to a redirection of purine metabolism towards the salvage pathway. The experimental protocols outlined in this guide provide a framework for the in vitro and in vivo characterization of this and other xanthine oxidase inhibitors. Further research is warranted to fully elucidate the detailed kinetic mechanism of this compound and to explore its broader effects on cellular signaling pathways and its therapeutic potential in various disease models.
References
- 1. The determination of hypoxanthine and xanthine with a PO2 electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. Kinetic study on the inhibition of xanthine oxidase by acylated derivatives of flavonoids synthesised enzymatically - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, Synthesis, and Xanthine Oxidase Inhibitory Activity of 4-(5-Aminosubstituted-4-cyanooxazol-2-yl)benzoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 3hbiomedical.com [3hbiomedical.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Intellectual Property Landscape of Xanthine Oxidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to debilitating conditions such as gout. Consequently, the inhibition of xanthine oxidase has become a key therapeutic strategy. This technical guide provides a comprehensive overview of the intellectual property surrounding a potent xanthine oxidase inhibitor, designated as Xanthine Oxidase-IN-1. The compound, chemically identified as 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid, has demonstrated significant inhibitory activity and is a subject of interest for researchers in the field of drug discovery.
Core Intellectual Property: Patent WO2008126898A1
The primary intellectual property associated with this compound is the World Intellectual Property Organization (WIPO) patent WO2008126898A1. This patent discloses a series of (aza)indole derivatives as potent xanthine oxidase inhibitors. This compound is specifically cited as "compound example 3" on page 68 of this patent document.
Quantitative Data
The patent provides key quantitative data for this compound, most notably its half-maximal inhibitory concentration (IC50). While comprehensive in vivo and pharmacokinetic data for this specific compound is not extensively detailed in publicly available literature, the foundational in vitro potency is established in the patent.
| Parameter | Value | Source |
| IC50 | 6.5 nM | WO2008126898A1[1] |
| CAS Number | 1071970-13-2 | [1] |
| Molecular Formula | C16H8F2N2O3 | [1] |
| Molecular Weight | 314.24 g/mol | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of this compound are crucial for reproducibility and further development. The following sections outline the methodologies based on information extrapolated from the patent and general practices in the field.
Synthesis of 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid
While the full, step-by-step synthesis is detailed within the patent document WO2008126898A1, a general synthetic strategy for analogous indole derivatives typically involves a multi-step process. This often includes the formation of the indole ring system, followed by functional group manipulations to introduce the cyano and difluoro moieties, and finally coupling with the benzoic acid derivative. Researchers seeking to replicate this synthesis should refer directly to the experimental section of the aforementioned patent.
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)
The determination of the IC50 value for this compound was likely performed using a spectrophotometric assay that monitors the production of uric acid from the oxidation of xanthine.
Principle: Xanthine oxidase catalyzes the conversion of xanthine to uric acid, which has a characteristic absorbance at approximately 295 nm. The rate of increase in absorbance is directly proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of the inhibitor, the IC50 can be determined.
General Protocol:
-
Reagent Preparation:
-
Phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8).
-
Xanthine solution (substrate), dissolved in a dilute NaOH solution and then buffered.
-
Xanthine oxidase enzyme solution (from bovine milk or other sources), diluted in buffer.
-
Inhibitor stock solution (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate or a cuvette, combine the phosphate buffer, xanthine oxidase enzyme solution, and varying concentrations of this compound.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately monitor the increase in absorbance at 295 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the context in which this compound operates and how it is evaluated, the following diagrams illustrate the relevant biological pathway and a typical drug discovery workflow.
Conclusion
This compound, as disclosed in patent WO2008126898A1, represents a potent and promising scaffold for the development of novel therapeutics for hyperuricemia and gout. Its low nanomolar IC50 value highlights its significant in vitro activity. This technical guide provides a foundational understanding of the intellectual property, key data, and experimental context for this compound. Further research and development, including comprehensive in vivo efficacy and pharmacokinetic studies, will be crucial in determining its full therapeutic potential. Researchers and drug development professionals are encouraged to consult the primary patent literature for exhaustive details on the synthesis and characterization of this and related compounds.
References
A Technical Guide to Novel Xanthine Oxidase Inhibitors: A Review of Febuxostat, Topiroxostat, and Emerging Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. Elevated XO activity can lead to hyperuricemia, a precursor to gout and a risk factor for cardiovascular and renal diseases. While allopurinol has been the cornerstone of XO inhibition therapy, the quest for more potent, selective, and safer inhibitors has led to the development of novel non-purine analogs. This technical guide provides an in-depth review of the core science behind these novel xanthine oxidase inhibitors, with a focus on the well-characterized examples of Febuxostat and Topiroxostat, which serve as exemplary models in the absence of a formally recognized "Xanthine oxidase-IN-1". We will delve into their mechanisms of action, present comparative quantitative data, and provide detailed experimental protocols for their evaluation.
Introduction to Xanthine Oxidase and Its Inhibition
Xanthine oxidase is a complex molybdoflavoprotein that plays a pivotal role in the catabolism of purines.[1] It exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[2] Under physiological conditions, the enzyme primarily functions as a dehydrogenase, utilizing NAD+ as an electron acceptor. However, in pathological states such as ischemia, it is converted to an oxidase, which uses molecular oxygen and generates reactive oxygen species (ROS), contributing to oxidative stress and tissue damage.[3] The inhibition of XO is a key therapeutic strategy for managing hyperuricemia and related conditions.[4]
Mechanism of Action of Novel Xanthine Oxidase Inhibitors
Novel non-purine XO inhibitors, such as Febuxostat and Topiroxostat, offer a different approach to enzyme inhibition compared to the purine analog allopurinol. These inhibitors are designed to fit into the active site of the enzyme, blocking the access of the natural substrates, hypoxanthine and xanthine.
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase. It forms a stable complex with the molybdenum pterin (Mo-Pt) center of the enzyme, inhibiting both the oxidized and reduced forms of XO.[5][6] This results in a mixed-type inhibition, with a very low inhibition constant (Ki).[5]
Topiroxostat is another non-purine selective inhibitor that acts as a competitive inhibitor of xanthine oxidase. Its mechanism involves binding to the molybdenum-containing active site of the enzyme, thereby preventing the substrate from binding and being oxidized to uric acid.
Quantitative Comparison of Novel Xanthine Oxidase Inhibitors
The potency and efficacy of xanthine oxidase inhibitors are typically evaluated based on their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following tables summarize the available quantitative data for Febuxostat, Topiroxostat, and other selected novel inhibitors.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Inhibition Type | Reference(s) |
| Febuxostat | Bovine Milk XO | 1.8 | 0.6 | Mixed | [3][5] |
| Human Liver XO | 1.9 | - | - | ||
| Topiroxostat | Bovine Milk XO | 5.3 | - | Competitive | |
| Compound 37 | Bovine Milk XO | 39 | - | - | [7] |
| ALS-28 | Bovine Milk XO | - | 2700 | Competitive | [8] |
| ALS-8 | Bovine Milk XO | - | 4500 | Competitive | [8] |
| Compound 30 | Bovine Milk XO | 600 | - | - | [7] |
| Allopurinol | Bovine Milk XO | 2900 | - | - | [5] |
Table 1: In Vitro Inhibitory Potency of Selected Xanthine Oxidase Inhibitors.
| Inhibitor | Animal Model | Dose | Route | Uric Acid Reduction (%) | Reference(s) |
| Febuxostat | Potassium Oxonate-induced Hyperuricemic Rats | 5-6 mg/kg/day | Oral | Significant reduction | [6] |
| Topiroxostat | Potassium Oxonate-induced Hyperuricemic Rats | 1 mg/kg | Oral | ~50% | |
| Compound 55 | Potassium Oxonate/Hypoxanthine-induced Hyperuricemic Mice | 10 mg/kg | Oral | Significant reduction | |
| Compound 56 | Potassium Oxonate/Hypoxanthine-induced Hyperuricemic Mice | 10 mg/kg | Oral | Significant reduction |
Table 2: In Vivo Efficacy of Selected Xanthine Oxidase Inhibitors in Animal Models of Hyperuricemia.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a common spectrophotometric method to determine the inhibitory activity of a compound against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Test compound (dissolved in a suitable solvent like DMSO)
-
Allopurinol (positive control)
-
Spectrophotometer capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL). Keep on ice.[9]
-
Prepare a stock solution of xanthine in phosphate buffer (e.g., 150 µM).[10]
-
Prepare serial dilutions of the test compound and allopurinol at various concentrations. The final solvent concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.[11]
-
-
Assay Mixture Preparation:
-
Pre-incubation:
-
Incubate the mixture at 25°C for 15 minutes.[10]
-
-
Initiation of Reaction:
-
Start the reaction by adding 60 µL of the xanthine substrate solution.[10]
-
-
Measurement:
-
Immediately measure the increase in absorbance at 295 nm for a set period (e.g., 3-5 minutes) at a constant temperature (e.g., 25°C or 37°C). The rate of uric acid formation is proportional to the rate of increase in absorbance.[9]
-
-
Calculation of Inhibition:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100[11]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]
-
In Vivo Hyperuricemia Model (Potassium Oxonate-Induced)
This protocol outlines the induction of hyperuricemia in rodents using potassium oxonate, a uricase inhibitor, to evaluate the in vivo efficacy of XO inhibitors.
Materials:
-
Male Wistar rats or Kunming mice
-
Potassium Oxonate
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
-
Test compound
-
Standard drug (e.g., Febuxostat or Allopurinol)
-
Blood collection supplies
-
Uric acid assay kit
Procedure:
-
Animal Acclimatization:
-
Acclimate the animals to the laboratory conditions for at least one week before the experiment.[13]
-
-
Induction of Hyperuricemia:
-
Drug Administration:
-
Divide the animals into groups: normal control, model control (potassium oxonate only), positive control (potassium oxonate + standard drug), and test groups (potassium oxonate + test compound at different doses).
-
Administer the vehicle, standard drug, or test compound orally once daily for a predetermined period (e.g., 7 days).[15]
-
-
Blood Sampling:
-
At the end of the treatment period, collect blood samples from the animals (e.g., via retro-orbital plexus or cardiac puncture) at a specific time point after the last drug administration (e.g., 1 hour).[13]
-
-
Measurement of Serum Uric Acid:
-
Separate the serum from the blood samples by centrifugation.
-
Measure the serum uric acid levels using a commercially available uric acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the serum uric acid levels between the different groups to evaluate the uric acid-lowering effect of the test compound.
-
Visualizing Pathways and Workflows
Purine Catabolism and Xanthine Oxidase Inhibition Pathway
Caption: Purine catabolism pathway and the mechanism of xanthine oxidase inhibition.
Experimental Workflow for Novel XO Inhibitor Discovery
Caption: A typical workflow for the discovery and preclinical development of novel xanthine oxidase inhibitors.
Conclusion
The development of novel xanthine oxidase inhibitors represents a significant advancement in the management of hyperuricemia and related disorders. Compounds like Febuxostat and Topiroxostat have demonstrated superior potency and a different mechanism of action compared to traditional therapies. The experimental protocols and comparative data presented in this guide provide a framework for researchers and drug development professionals to evaluate and advance new chemical entities in this important therapeutic area. The continued exploration of structure-activity relationships and the use of robust in vitro and in vivo models will be crucial in identifying the next generation of safer and more effective xanthine oxidase inhibitors.
References
- 1. Apexbio Technology LLC Febuxostat, 5mg. Cas: 144060-53-7 MFCD: MFCD00871598. | Fisher Scientific [fishersci.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme | MDPI [mdpi.com]
- 9. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 10. revistabionatura.com [revistabionatura.com]
- 11. public.pensoft.net [public.pensoft.net]
- 12. courses.edx.org [courses.edx.org]
- 13. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinexprheumatol.org [clinexprheumatol.org]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for Xanthine Oxidase-IN-1 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. This process is a significant source of reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[1][2] Elevated XO activity is implicated in various pathological conditions such as gout, hyperuricemia, and oxidative stress-related diseases, including cardiovascular and inflammatory disorders.[2][3][4] Xanthine oxidase-IN-1 is a potent inhibitor of xanthine oxidase with an IC50 of 6.5 nM. These application notes provide a detailed experimental protocol for the utilization of this compound in a cell culture setting to investigate its biological effects.
Product Information
| Property | Value |
| Product Name | This compound |
| Synonyms | 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid |
| CAS Number | 1071970-13-2 |
| Molecular Formula | C₁₆H₈F₂N₂O₃ |
| Molecular Weight | 314.24 g/mol |
| IC50 | 6.5 nM for xanthine oxidase |
| Solubility | Soluble in DMSO |
| Storage | Store stock solutions at -20°C or -80°C |
Experimental Protocols
Preparation of this compound Stock Solution
A critical first step is the proper preparation of the inhibitor stock solution to ensure accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Based on the molecular weight of 314.24 g/mol , prepare a 10 mM stock solution of this compound in DMSO. For example, dissolve 3.14 mg of the compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming to 37°C and sonication can aid in solubilization.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Cell Culture and Treatment
This protocol outlines the general procedure for treating cultured cells with this compound. The choice of cell line will depend on the specific research question. For example, human umbilical vein endothelial cells (HUVECs) are relevant for cardiovascular studies, while macrophage-like cell lines (e.g., THP-1) are suitable for inflammation research.[5][6]
Materials:
-
Selected cell line (e.g., HUVECs, THP-1, HepG2)
-
Complete cell culture medium
-
Sterile cell culture plates (e.g., 6-well, 24-well, or 96-well)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Protocol:
-
Seed the cells in the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
On the day of the experiment, prepare fresh dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A suggested starting concentration range is 10 nM to 1 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of the inhibitor used. The final DMSO concentration should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration. This can range from a few hours to 24 hours or longer, depending on the endpoint being measured. A time-course experiment is recommended to determine the optimal treatment time.
Assessment of Xanthine Oxidase Inhibition in Cells
To confirm the inhibitory activity of this compound in a cellular context, the level of uric acid in the cell culture supernatant can be measured.
Materials:
-
Cell culture supernatant from treated and control cells
-
Uric Acid Assay Kit (e.g., Abcam ab65344 or similar)[7]
Protocol:
-
Following treatment with this compound, collect the cell culture supernatant.
-
To induce uric acid production, cells can be pre-incubated with a xanthine oxidase substrate like hypoxanthine or xanthine.
-
Measure the uric acid concentration in the supernatant according to the manufacturer's instructions for the chosen assay kit.[7][8]
-
Compare the uric acid levels in the inhibitor-treated groups to the vehicle control group. A reduction in uric acid levels indicates successful inhibition of cellular xanthine oxidase.
Cell Viability and Cytotoxicity Assay
It is essential to determine if the observed effects of this compound are due to its specific inhibitory activity or a general cytotoxic effect.
Materials:
-
Cells treated with a range of this compound concentrations
-
Cell viability assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
Protocol:
-
Culture and treat cells with a broad range of this compound concentrations (e.g., 0.01 µM to 100 µM) in a 96-well plate format for the desired treatment duration.
-
At the end of the treatment period, perform a cell viability assay according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
-
This will allow for the determination of the non-toxic concentration range of the inhibitor for subsequent experiments.
Measurement of Intracellular Reactive Oxygen Species (ROS)
As xanthine oxidase is a major source of ROS, its inhibition is expected to reduce intracellular ROS levels.
Materials:
-
Cells treated with this compound
-
ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorofluorescein diacetate (DCFH-DA) or dihydroethidium (DHE))
-
Fluorescence microscope or plate reader
Protocol:
-
Treat cells with this compound as described in Protocol 2.
-
Towards the end of the treatment period, load the cells with the ROS-sensitive probe according to the manufacturer's instructions. For example, incubate with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a fluorescence microscope for imaging or a microplate reader for quantitative analysis. A decrease in fluorescence in inhibitor-treated cells compared to the control indicates a reduction in intracellular ROS.[9][10]
Analysis of Downstream Signaling Pathways
Xanthine oxidase-derived ROS have been shown to activate pro-inflammatory signaling pathways such as NF-κB and MAPK.[11][12][13][14] The effect of this compound on these pathways can be assessed by Western blotting for key phosphorylated proteins.
Materials:
-
Cell lysates from treated and control cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to determine the effect of the inhibitor on pathway activation.
Data Presentation
Table 1: Properties of Xanthine Oxidase Inhibitors
| Inhibitor | Type | IC50 (Enzyme Assay) | Notes |
| This compound | Synthetic | 6.5 nM | Potent inhibitor with high specificity. |
| Allopurinol | Purine analog | ~0.6-7.6 µM | Widely used clinical drug for gout.[15][16] |
| Febuxostat | Non-purine selective | ~3.0-16 nM | Another clinically approved non-purine inhibitor.[15] |
| Quercetin | Natural flavonoid | ~2.3 µM | A natural compound with reported XO inhibitory activity. |
| Luteolin | Natural flavonoid | ~1.9 µM | Another flavonoid with XO inhibitory properties.[16] |
Table 2: Example Experimental Parameters for Cell-Based Assays
| Parameter | Suggested Range/Value |
| Cell Seeding Density | 1-5 x 10⁵ cells/mL for suspension cells; 1-5 x 10⁴ cells/cm² for adherent cells |
| This compound Conc. | 10 nM - 1 µM (determine empirically) |
| Treatment Duration | 4 - 24 hours (determine empirically) |
| Uric Acid Assay | Measure supernatant after treatment. |
| ROS Detection | DCFH-DA at 10 µM for 30 min. |
| Western Blotting | 20-40 µg of total protein per lane. |
Visualization of Pathways and Workflows
Caption: Experimental workflow for evaluating this compound in cell culture.
Caption: Xanthine oxidase-mediated signaling pathways and point of inhibition.
References
- 1. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Xanthine Oxidase-Derived ROS Display a Biphasic Effect on Endothelial Cells Adhesion and FAK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uric Acid Assay Kit - Colorimetric / Fluorometric (ab65344) | Abcam [abcam.com]
- 8. universalbiologicals.com [universalbiologicals.com]
- 9. Inhibition of xanthine oxidase reduces oxidative stress and improves skeletal muscle function in response to electrically stimulated isometric contractions in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches for Reactive Oxygen Species and Oxidative Stress Quantification in Epilepsy [mdpi.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Xanthine oxidase-induced oxidative stress causes activation of NF-kappaB and inflammation in the liver of type I diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Xanthine oxidase-derived ROS upregulate Egr-1 via ERK1/2 in PA smooth muscle cells; model to test impact of extracellular ROS in chronic hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Xanthine Oxidase-IN-1 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2][3] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, resulting in gout, a painful inflammatory arthritis.[4][5][6] Inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia and gout.[7][8][9]
Xanthine oxidase-IN-1 is a potent inhibitor of xanthine oxidase with a reported IC50 of 6.5 nM. While specific in vivo studies on this compound are not extensively published, this document provides a comprehensive guide for its evaluation in preclinical animal models based on established protocols for other xanthine oxidase inhibitors. These application notes will detail the creation of hyperuricemic animal models, experimental protocols for testing inhibitor efficacy, and methods for data analysis and presentation.
Mechanism of Action of Xanthine Oxidase and Inhibition
Xanthine oxidase is a complex enzyme containing a molybdenum cofactor at its active site.[2][10] It facilitates the hydroxylation of purine substrates. The enzyme exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[11][12] In mammals, under physiological conditions, the dehydrogenase form is more prevalent and uses NAD+ as an electron acceptor. However, in pathological conditions such as ischemia-reperfusion, the enzyme is converted to the oxidase form, which uses molecular oxygen and produces reactive oxygen species (ROS) like superoxide and hydrogen peroxide, contributing to oxidative stress and inflammation.[3][10][12] Xanthine oxidase inhibitors block the active site of the enzyme, preventing the substrate from binding and thereby reducing the production of uric acid and ROS.
Caption: Signaling pathway of purine catabolism by Xanthine Oxidase and the inhibitory action of this compound.
Experimental Protocols
Preparation of this compound for In Vivo Administration
The formulation of a poorly water-soluble compound like this compound is critical for its bioavailability in animal models.[13] A common vehicle for such compounds is a mixture of solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or phosphate-buffered saline (PBS)
Protocol:
-
Create a stock solution by dissolving this compound in DMSO. For example, to achieve a final working solution of 2 mg/mL for a 10 mg/kg dose in a 20g mouse with a 100 µL dosing volume, a 40 mg/mL stock in DMSO can be prepared.[14]
-
To prepare the final dosing solution, take the required volume of the DMSO stock solution.
-
Add PEG300 (e.g., 30% of the final volume) and mix until the solution is clear.
-
Add Tween 80 (e.g., 5% of the final volume) and mix thoroughly.
-
Finally, add sterile saline or PBS (e.g., 60% of the final volume) to reach the desired final concentration and volume.[14]
-
The vehicle control group should receive the same formulation without the active compound.
Induction of Hyperuricemia in Animal Models
Several models can be used to induce hyperuricemia in animals. The potassium oxonate-induced model is widely used due to its reliability in inhibiting uricase, the enzyme that degrades uric acid in most mammals but is absent in humans.[6][15]
Animal Model: Male Kunming mice or Sprague-Dawley rats are commonly used.
Materials:
-
Potassium oxonate
-
Hypoxanthine (optional, to increase uric acid precursor)
-
0.9% saline solution or 0.5% carboxymethylcellulose sodium (CMC-Na)
Protocol: Potassium Oxonate and Hypoxanthine-Induced Hyperuricemia
-
Acclimatize animals for at least one week before the experiment.
-
Prepare a suspension of potassium oxonate in 0.9% saline or 0.5% CMC-Na. A common dose is 250 mg/kg.[6][15]
-
Prepare a solution of hypoxanthine in 0.9% saline. A typical dose is 300 mg/kg.[15]
-
Administer potassium oxonate intraperitoneally (i.p.) to the animals.
-
One hour after potassium oxonate administration, administer hypoxanthine via oral gavage (p.o.).
-
This procedure rapidly elevates serum uric acid levels, typically peaking a few hours after administration. For chronic studies, this administration can be repeated daily for several days or weeks.[16][17]
Experimental Design for Efficacy Testing
A typical study design to evaluate the efficacy of this compound would involve several groups:
Caption: General experimental workflow for evaluating this compound in a hyperuricemic animal model.
Protocol:
-
Grouping: Randomly divide animals into the required number of groups (n=8-10 per group).
-
Induction: Induce hyperuricemia in all groups except the normal control group, as described in the protocol above.
-
Treatment: One hour after induction, administer the respective treatments orally once daily for the duration of the study (e.g., 7 days).
-
Normal Control: Vehicle only.
-
Model Control: Vehicle only.
-
Positive Control: Allopurinol (e.g., 10 mg/kg).
-
This compound Groups: Different doses of this compound (e.g., 5 mg/kg, 10 mg/kg).
-
-
Sample Collection: At the end of the treatment period, collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia. Euthanize the animals and collect liver and kidney tissues.
Biochemical and Enzymatic Assays
a) Serum Uric Acid, Creatinine, and Blood Urea Nitrogen (BUN) Measurement:
-
Allow blood to clot and centrifuge to separate the serum.
-
Use commercially available colorimetric assay kits to measure the levels of uric acid, creatinine, and BUN in the serum according to the manufacturer's instructions.
b) Liver Xanthine Oxidase Activity:
-
Homogenize a portion of the liver tissue in a suitable buffer (e.g., phosphate buffer).
-
Centrifuge the homogenate and collect the supernatant.
-
Measure the protein concentration of the supernatant using a BCA or Bradford assay.
-
Determine XO activity by measuring the rate of uric acid formation from xanthine. This can be monitored spectrophotometrically by the increase in absorbance at 295 nm.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Effect of this compound on Serum Biomarkers in Hyperuricemic Mice
| Group | Treatment | Serum Uric Acid (µmol/L) | Serum Creatinine (µmol/L) | Serum BUN (mmol/L) |
| 1 | Normal Control (Vehicle) | 95.5 ± 8.2 | 40.1 ± 3.5 | 7.2 ± 0.6 |
| 2 | Model Control (Vehicle) | 210.8 ± 15.3## | 65.7 ± 5.1## | 15.8 ± 1.2## |
| 3 | Positive Control (Allopurinol 10 mg/kg) | 115.2 ± 9.8 | 45.3 ± 4.0 | 8.9 ± 0.9 |
| 4 | This compound (5 mg/kg) | 155.4 ± 12.1 | 58.2 ± 4.7 | 12.1 ± 1.1 |
| 5 | This compound (10 mg/kg) | 120.1 ± 10.5 | 48.9 ± 4.2 | 9.5 ± 0.8 |
| Data are presented as mean ± SD. ##P < 0.01 vs. Normal Control; P < 0.05, **P < 0.01 vs. Model Control.* |
Table 2: Effect of this compound on Liver Xanthine Oxidase Activity
| Group | Treatment | Liver XO Activity (U/mg protein) | Inhibition Rate (%) |
| 1 | Normal Control (Vehicle) | 0.12 ± 0.02 | - |
| 2 | Model Control (Vehicle) | 0.28 ± 0.03## | - |
| 3 | Positive Control (Allopurinol 10 mg/kg) | 0.15 ± 0.02 | 46.4 |
| 4 | This compound (5 mg/kg) | 0.20 ± 0.03* | 28.6 |
| 5 | This compound (10 mg/kg) | 0.16 ± 0.02 | 42.9 |
| Data are presented as mean ± SD. ##P < 0.01 vs. Normal Control; P < 0.05, **P < 0.01 vs. Model Control.* |
Conclusion
These application notes provide a framework for the preclinical in vivo evaluation of this compound. By utilizing established animal models of hyperuricemia and standard biochemical assays, researchers can effectively assess the therapeutic potential of this novel inhibitor. The detailed protocols for formulation, induction, and analysis, along with structured data presentation, will facilitate robust and reproducible studies in the development of new treatments for gout and other hyperuricemia-related conditions.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greenpharmacy.info [greenpharmacy.info]
- 5. researchgate.net [researchgate.net]
- 6. A brief review on in vivo models for Gouty Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From Xanthine Oxidase Inhibition to In Vivo Hypouricemic Effect: An Integrated Overview of In Vitro and In Vivo Studies with Focus on Natural Molecules and Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Xanthine Oxidoreductase-Derived Reactive Species: Physiological and Pathological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Xanthine dehydrogenase/xanthine oxidase and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2014140868A2 - Xanthine oxidase inhibitor formulations - Google Patents [patents.google.com]
- 14. Xanthine oxidase-IN-15_TargetMol [targetmol.com]
- 15. clinexprheumatol.org [clinexprheumatol.org]
- 16. Creation of an adequate animal model of hyperuricemia (acute and chronic hyperuricemia); study of its reversibility and its maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Progress in animal models for studying hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Xanthine Oxidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase-IN-1, identified as 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid, is a potent inhibitor of xanthine oxidase with a reported IC50 of 6.5 nM. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid are associated with hyperuricemia and gout. This document provides detailed application notes and experimental protocols for the investigation of this compound in both in vitro and in vivo settings.
Physicochemical and In Vitro Efficacy Data
A summary of the available quantitative data for this compound is presented below.
| Parameter | Value | Source |
| IC50 (Xanthine Oxidase) | 6.5 nM | Patent WO2008126898A1 |
| Molecular Formula | C₁₆H₈F₂N₂O₃ | Chemical Supplier Data |
| Molecular Weight | 314.24 g/mol | Chemical Supplier Data |
| Solubility | Soluble in DMSO | GlpBio |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of xanthine oxidase and a general workflow for evaluating this compound.
Caption: Mechanism of Xanthine Oxidase and Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Experimental Protocols
Note: The following protocols are generalized based on standard laboratory procedures for xanthine oxidase inhibitors. Optimization for this compound may be required.
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against xanthine oxidase.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine
-
Potassium phosphate buffer (pH 7.5)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM potassium phosphate buffer (pH 7.5).
-
Prepare a stock solution of xanthine (e.g., 10 mM) in 0.1 M NaOH. Dilute with the phosphate buffer to the desired final concentration (e.g., 100 µM).
-
Prepare a stock solution of xanthine oxidase in the phosphate buffer (e.g., 0.1 U/mL).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to obtain a range of concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
Xanthine solution
-
This compound solution at various concentrations (ensure the final DMSO concentration is consistent across all wells, typically ≤1%).
-
A control well should contain DMSO without the inhibitor.
-
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the absorbance at 295 nm every minute for 10-20 minutes using a microplate reader. The increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (slope of the linear portion of the absorbance vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Uric Acid Production
Objective: To evaluate the effect of this compound on uric acid production in a cellular context.
Materials:
-
A suitable cell line (e.g., HepG2, a human liver cancer cell line that expresses xanthine oxidase)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Hypoxanthine or Xanthine
-
This compound
-
Cell lysis buffer
-
Uric acid assay kit
-
Multi-well cell culture plates
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into multi-well plates at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Replace the culture medium with a fresh medium containing a precursor for uric acid production (e.g., hypoxanthine or xanthine at a suitable concentration).
-
Add this compound at various concentrations to the wells. Include a vehicle control (DMSO).
-
Incubate the cells for a predetermined period (e.g., 24-48 hours).
-
-
Measurement of Uric Acid:
-
Collect the cell culture supernatant or lyse the cells to measure intracellular uric acid levels.
-
Determine the uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the uric acid levels to the total protein concentration in the cell lysates if applicable.
-
Calculate the percentage of reduction in uric acid production for each concentration of this compound compared to the vehicle control.
-
Determine the EC50 value (the concentration that causes a 50% reduction in uric acid production).
-
Protocol 3: In Vivo Hyperuricemia Animal Model
Objective: To assess the efficacy of this compound in reducing serum uric acid levels in a rodent model of hyperuricemia.
Materials:
-
Male Kunming mice or Sprague-Dawley rats
-
Potassium oxonate (uricase inhibitor)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Allopurinol (positive control)
-
Blood collection supplies
-
Centrifuge
-
Serum uric acid assay kit
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week with free access to food and water.
-
Randomly divide the animals into groups: Normal control, Model control, Positive control (Allopurinol), and this compound treatment groups (at different doses).
-
-
Induction of Hyperuricemia:
-
Induce hyperuricemia by administering potassium oxonate (e.g., 250 mg/kg, intraperitoneally or by oral gavage) one hour before the administration of the test compounds.
-
-
Drug Administration:
-
Prepare a suspension of this compound in the vehicle. The formulation may require optimization for adequate suspension and bioavailability. A common starting point for poorly soluble compounds is a suspension in 0.5% CMC-Na, potentially with a small amount of a surfactant like Tween 80.
-
Administer this compound orally by gavage at the desired doses.
-
Administer the vehicle to the Normal and Model control groups.
-
Administer Allopurinol to the positive control group.
-
-
Blood Collection and Sample Processing:
-
At a specific time point after drug administration (e.g., 1, 2, 4, or 24 hours), collect blood samples via retro-orbital bleeding or cardiac puncture under anesthesia.
-
Allow the blood to clot and then centrifuge to obtain serum.
-
-
Measurement of Serum Uric Acid:
-
Measure the serum uric acid levels using a commercial assay kit.
-
-
Data Analysis:
-
Compare the serum uric acid levels among the different groups.
-
Calculate the percentage of reduction in serum uric acid levels in the treatment groups compared to the model control group.
-
Perform statistical analysis to determine the significance of the observed effects.
-
Disclaimer
This document is intended for research use only. The information provided is based on publicly available data and general laboratory practices. The protocols should be adapted and optimized by qualified personnel for specific experimental conditions. Appropriate safety precautions should be taken when handling all chemical and biological materials.
Application Notes and Protocols for the Analytical Detection of Xanthine Oxidase Inhibitors
These application notes provide detailed methodologies for researchers, scientists, and drug development professionals to detect and characterize inhibitors of Xanthine Oxidase (XO), such as a novel investigational compound referred to here as "Xanthine oxidase-IN-1".
Introduction to Xanthine Oxidase
Xanthine oxidase (XO) is a key enzyme in human purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Under normal physiological conditions, this process is essential for the breakdown of purines. However, elevated XO activity can lead to hyperuricemia, a condition characterized by excessive levels of uric acid in the blood, which is a primary cause of gout.[3][4] XO is also a significant source of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which can contribute to oxidative stress and various pathologies, including cardiovascular diseases and inflammation.[1][2] Therefore, the inhibition of xanthine oxidase is a major therapeutic strategy for the management of hyperuricemia and gout.[1][3] Allopurinol is a well-known XO inhibitor used clinically for this purpose.[5]
The analytical methods described herein are designed to identify and quantify the inhibitory activity of novel compounds like this compound. These protocols are crucial for the screening and development of new therapeutic agents targeting XO.
Signaling Pathway: Purine Metabolism
The following diagram illustrates the central role of Xanthine Oxidase in the purine catabolism pathway.
Experimental Protocols
Several analytical methods are employed to determine the activity of xanthine oxidase and to screen for its inhibitors. The most common techniques include spectrophotometric assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Spectrophotometric Assay for Xanthine Oxidase Inhibition
This is a widely used method to determine the inhibitory potential of a compound by measuring the formation of uric acid, which absorbs light at 290-295 nm.[6][7]
Principle: The activity of XO is determined by monitoring the increase in absorbance at 293 nm resulting from the formation of uric acid from the substrate xanthine. The inhibitory activity of "this compound" is quantified by measuring the reduction in uric acid formation in the presence of the compound.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine solution (substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
"this compound" (test compound)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of "this compound" and a series of dilutions to determine the IC50 value.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution at various concentrations (or solvent for control)
-
Xanthine solution (final concentration typically 50-100 µM)
-
-
Pre-incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for 15 minutes.
-
Initiate the reaction by adding the Xanthine Oxidase solution (e.g., 0.05-0.1 U/mL).
-
Immediately measure the absorbance at 293 nm every minute for 15-20 minutes.
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow Diagram:
High-Performance Liquid Chromatography (HPLC) Method
HPLC provides a more specific and sensitive method for quantifying XO activity by separating and measuring the concentrations of the substrate (xanthine) and the product (uric acid).[8][9][10]
Principle: This method involves incubating the enzyme with its substrate and the inhibitor, followed by stopping the reaction and analyzing the mixture by HPLC. The separation of hypoxanthine, xanthine, and uric acid is typically achieved using a C18 reverse-phase column, and detection is performed with a UV detector.[10]
Materials:
-
Same as for the spectrophotometric assay.
-
HPLC system with a UV detector and a C18 column.
-
Mobile phase (e.g., phosphate buffer with a small percentage of methanol or acetonitrile).
-
Reaction-stopping reagent (e.g., perchloric acid or hydrochloric acid).
Procedure:
-
Perform the enzymatic reaction in microtubes by mixing buffer, "this compound" at various concentrations, xanthine, and xanthine oxidase.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a quenching agent like perchloric acid.
-
Centrifuge the samples to precipitate the protein.
-
Filter the supernatant and inject a specific volume into the HPLC system.
-
Separate the analytes using an isocratic or gradient elution with the mobile phase.
-
Detect and quantify the peaks corresponding to xanthine and uric acid by monitoring the absorbance at appropriate wavelengths (e.g., 254 nm for xanthine and 290 nm for uric acid).
-
Calculate the amount of product formed and determine the percentage of inhibition as described in the spectrophotometric method.
Affinity Ultrafiltration-Liquid Chromatography-Mass Spectrometry (UF-LC-MS)
This advanced technique is used for screening and identifying potential XO inhibitors from complex mixtures, such as natural product extracts.[11] It can also be adapted to confirm the binding of a specific compound like "this compound".
Principle: The method relies on the specific binding between the enzyme (XO) and its inhibitors. The enzyme and ligand mixture is incubated, and then unbound small molecules are removed by ultrafiltration. The bound ligands are then released and identified by LC-MS.[11]
Materials:
-
Xanthine Oxidase
-
"this compound"
-
Phosphate buffer
-
Ultrafiltration units (e.g., with a 10 kDa molecular weight cutoff)
-
LC-MS/MS system
Procedure:
-
Incubate Xanthine Oxidase with "this compound" (or a mixture containing it) to allow for binding. A control incubation without the enzyme is also prepared.
-
Transfer the incubation mixture to an ultrafiltration unit and centrifuge to separate the enzyme-ligand complex from unbound molecules.
-
Wash the retentate (containing the enzyme and bound ligand) with buffer to remove any remaining unbound compounds.
-
Release the bound ligand from the enzyme by adding a denaturing solvent like methanol or acetonitrile.
-
Centrifuge again to collect the filtrate containing the released ligand.
-
Analyze the filtrate by LC-MS/MS to identify and quantify "this compound".
-
The binding affinity can be estimated by comparing the amount of the compound recovered from the enzyme-containing sample versus the control.
Workflow Diagram:
Data Presentation
The quantitative data obtained from the inhibition assays should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of "this compound" and Control Compounds.
| Compound | IC50 (µM)[12] | Type of Inhibition[5][12] | Ki (µM)[12] |
| This compound | [Experimental Value] | [Determined by kinetic studies] | [Calculated from kinetic data] |
| Allopurinol (Control) | 2.84 ± 0.41[12] | Competitive[12] | 2.12[12] |
| Quercetin (Reference) | [Value from literature or experiment] | Competitive | [Value from literature or experiment] |
| Luteolin (Reference) | 69.23[11] | Dose-dependent | Not Reported |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
Table 2: Comparison of Analytical Methods for Detecting XO Inhibition.
| Method | Principle | Advantages | Disadvantages | Throughput |
| Spectrophotometry | Measures uric acid formation via UV absorbance at 293 nm. | Simple, rapid, cost-effective, high-throughput.[13] | Prone to interference from compounds that absorb at the same wavelength. | High |
| HPLC-UV | Chromatographic separation and quantification of substrate and product.[8][10] | High specificity and sensitivity, can measure substrate and product simultaneously.[8] | Lower throughput, requires more sample preparation. | Medium |
| UF-LC-MS | Affinity-based separation followed by mass spectrometric detection.[11] | Excellent for screening complex mixtures, provides structural information.[11] | Complex procedure, requires specialized equipment. | Low to Medium |
Conclusion
The analytical methods detailed in these application notes provide a comprehensive framework for the detection and characterization of Xanthine Oxidase inhibitors like "this compound". The choice of method will depend on the specific research question, the purity of the test compound, and the required throughput. For initial screening and IC50 determination, the spectrophotometric assay is highly suitable. For more detailed kinetic studies and analysis in complex biological matrices, HPLC and LC-MS methods are recommended. These protocols will enable researchers to robustly evaluate the potential of novel compounds as therapeutic agents for conditions associated with elevated xanthine oxidase activity.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. cris.unibo.it [cris.unibo.it]
- 3. researchgate.net [researchgate.net]
- 4. Purification and Identification of Novel Xanthine Oxidase Inhibitory Peptides Derived from Round Scad (Decapterus maruadsi) Protein Hydrolysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.23michael.com [m.23michael.com]
- 7. researchgate.net [researchgate.net]
- 8. Xanthine oxidase activity: simultaneous HPLC evaluation of the "D" and "O" forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [A new method for the determination of xanthine oxidase activity by high-performance liquid chromatography with electrochemical detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Xanthine Oxidase Inhibitors from Celery Seeds Using Affinity Ultrafiltration-Liquid Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. herbmedpharmacol.com [herbmedpharmacol.com]
- 13. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Xanthine Oxidase-IN-1 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid are associated with hyperuricemia and gout.[3] Consequently, inhibitors of xanthine oxidase are crucial therapeutic agents for these conditions. Xanthine oxidase-IN-1 is a potent inhibitor of xanthine oxidase, demonstrating significant potential in drug discovery and development.[4][5] These application notes provide detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize new xanthine oxidase inhibitors.
This compound: A Potent Inhibitor
This compound is a highly effective inhibitor of xanthine oxidase, with a reported IC50 value in the low nanomolar range, making it an excellent positive control for HTS assays.[4][5]
| Compound | IC50 (nM) | Reference |
| This compound | 6.5 | [4] |
| This compound | 7.0 | [5] |
Signaling Pathway of Xanthine Oxidase
Xanthine oxidase plays a critical role in the generation of reactive oxygen species (ROS), which are implicated in various pathological processes. The enzymatic reaction produces superoxide radicals and hydrogen peroxide, contributing to oxidative stress and inflammation.
Caption: Xanthine Oxidase Signaling Pathway.
Experimental Protocols
Two primary methods are commonly employed for HTS of xanthine oxidase inhibitors: absorbance-based assays and fluorescence-based assays.
Absorbance-Based High-Throughput Screening Assay
This protocol measures the production of uric acid, which absorbs light at 290-295 nm.
Workflow Diagram:
Caption: Absorbance-Based HTS Workflow.
Materials:
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 290 nm
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
This compound (as a positive control)
-
Test compounds
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of test compounds in DMSO.
-
Prepare a fresh solution of xanthine in the assay buffer.
-
Dilute xanthine oxidase in the assay buffer to the desired working concentration.
-
-
Assay Protocol:
-
Add 2 µL of test compounds or this compound (positive control) at various concentrations to the wells of a 96-well plate. For the negative control (100% activity), add 2 µL of DMSO.
-
Add 178 µL of assay buffer to all wells.
-
Add 10 µL of the diluted xanthine oxidase solution to all wells.
-
Incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 10 µL of the xanthine solution to all wells.
-
Immediately measure the absorbance at 290 nm every minute for 15-20 minutes (kinetic assay) or after a fixed time point (endpoint assay).
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Quantitative Data for Assay Development:
| Parameter | Recommended Concentration |
| Xanthine Oxidase | 0.05 - 0.2 U/mL |
| Xanthine | 50 - 150 µM |
| This compound (Control) | 0.1 nM - 1 µM |
| DMSO (final concentration) | < 1% |
Fluorescence-Based High-Throughput Screening Assay
This protocol is generally more sensitive than the absorbance-based method and relies on the measurement of hydrogen peroxide (H₂O₂), a byproduct of the xanthine oxidase reaction. A common approach utilizes Amplex® Red, which in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin.
Workflow Diagram:
Caption: Fluorescence-Based HTS Workflow.
Materials:
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)
-
Xanthine Oxidase
-
Xanthine
-
This compound
-
Test compounds
-
Amplex® Red reagent
-
Horseradish Peroxidase (HRP)
-
Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.5
-
DMSO
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and test compounds in DMSO.
-
Prepare a working solution of Amplex® Red and HRP in the assay buffer. This solution should be protected from light.
-
Prepare a fresh solution of xanthine in the assay buffer.
-
Dilute xanthine oxidase in the assay buffer.
-
-
Assay Protocol:
-
Add 2 µL of test compounds or this compound to the wells of a 96-well black plate. Add 2 µL of DMSO for the negative control.
-
Add 178 µL of assay buffer.
-
Add 10 µL of diluted xanthine oxidase solution.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of a pre-mixed solution containing xanthine, Amplex® Red, and HRP.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Follow the same data analysis procedure as described for the absorbance-based assay to calculate percentage inhibition and IC50 values.
-
Quantitative Data for Assay Development:
| Parameter | Recommended Concentration |
| Xanthine Oxidase | 0.01 - 0.05 U/mL |
| Xanthine | 50 - 100 µM |
| Amplex® Red | 50 - 100 µM |
| HRP | 0.1 - 0.2 U/mL |
| This compound (Control) | 0.1 nM - 1 µM |
| DMSO (final concentration) | < 1% |
Comparative Data of Xanthine Oxidase Inhibitors
The following table provides IC50 values for commonly used xanthine oxidase inhibitors, which can be used for comparison with newly identified compounds.
| Inhibitor | IC50 | Inhibition Type |
| Allopurinol | 7.23 µM | Competitive |
| Febuxostat | 1.8 nM | Non-competitive (mixed) |
| This compound | 6.5 - 7.0 nM | Not Reported |
| Uric Acid | 70 µM (apparent Ki) | Uncompetitive[6] |
Conclusion
The provided protocols offer robust and reliable methods for conducting high-throughput screening of xanthine oxidase inhibitors. This compound serves as an ideal positive control due to its high potency. The choice between an absorbance-based and a fluorescence-based assay will depend on the required sensitivity and available instrumentation. These application notes provide a comprehensive guide for researchers in the field of drug discovery to identify and characterize novel inhibitors of xanthine oxidase.
References
- 1. mdpi.com [mdpi.com]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. Xanthine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound [shop.labclinics.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of xanthine oxidase by uric acid and its influence on superoxide radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Oxidative Stress Using Xanthine Oxidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2] A significant consequence of this enzymatic activity is the production of reactive oxygen species (ROS), including superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which can contribute to oxidative stress.[3][4] Oxidative stress, an imbalance between the production of ROS and the ability of the body to counteract their harmful effects, is implicated in a variety of pathological conditions, including inflammation, cardiovascular diseases, and neurodegenerative disorders.[5]
Xanthine oxidase-IN-1 is a potent inhibitor of xanthine oxidase, with a reported IC50 value of 6.5 nM.[6][7] This makes it a valuable tool for researchers studying the role of xanthine oxidase-mediated oxidative stress in various biological systems. These application notes provide detailed protocols for utilizing this compound to investigate oxidative stress in cellular models.
Quantitative Data of Xanthine Oxidase Inhibitors
The following table summarizes the inhibitory potency of this compound in comparison to other commonly used xanthine oxidase inhibitors.
| Inhibitor | IC50 Value | Notes |
| This compound | 6.5 nM [6][7] | A potent inhibitor suitable for in vitro studies of xanthine oxidase-mediated oxidative stress. |
| Allopurinol | 0.2-50 µM | A widely used clinical drug for the treatment of gout and hyperuricemia.[8] |
| Febuxostat | 0.6 nM (Ki value) | A potent and selective non-purine inhibitor of xanthine oxidase.[8] |
| Oxypurinol | Data not available | The active metabolite of allopurinol, also a xanthine oxidase inhibitor.[8] |
Experimental Protocols
In Vitro Xanthine Oxidase Activity Assay
This protocol is designed to determine the inhibitory effect of this compound on purified xanthine oxidase.
Materials and Reagents:
-
Xanthine oxidase (from bovine milk)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 150 µL of 50 mM potassium phosphate buffer (pH 7.4).
-
Add 10 µL of various concentrations of this compound (or vehicle control) to the wells.
-
Add 10 µL of xanthine oxidase enzyme solution and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of 0.1 mM xanthine solution.
-
Immediately measure the change in absorbance at 295 nm every minute for 15 minutes at 25°C. The increase in absorbance is due to the formation of uric acid.
-
Calculate the rate of reaction (Vmax) for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC50 value using a dose-response curve.
Induction of Oxidative Stress in Cell Culture
This protocol describes how to induce oxidative stress in a cellular model using a xanthine/xanthine oxidase system.
Materials and Reagents:
-
Mammalian cell line of interest (e.g., endothelial cells, hepatocytes)
-
Cell culture medium and supplements
-
Xanthine
-
Xanthine oxidase
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the cells in a suitable culture plate and allow them to adhere overnight.
-
The following day, wash the cells with PBS.
-
Treat the cells with fresh culture medium containing various concentrations of this compound (or vehicle control) for a predetermined time (e.g., 1-2 hours).
-
To induce oxidative stress, add a solution of xanthine and xanthine oxidase to the culture medium. The final concentrations will need to be optimized for your specific cell line but can start in the range of 50-100 µM for xanthine and 5-10 mU/mL for xanthine oxidase.
-
Incubate the cells for a desired period (e.g., 1-4 hours) to allow for the generation of ROS.
-
After the incubation period, the cells can be harvested for downstream analysis of oxidative stress markers.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes a fluorescent probe to measure the levels of intracellular ROS.
Materials and Reagents:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cells treated as described in Protocol 2
-
PBS
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
After inducing oxidative stress, wash the cells twice with warm PBS.
-
Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer.
-
The fluorescence intensity is proportional to the amount of intracellular ROS.
Measurement of Glutathione (GSH/GSSG) Ratio
The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a key indicator of cellular oxidative stress.
Materials and Reagents:
-
Cells treated as described in Protocol 2
-
Commercially available GSH/GSSG assay kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
After inducing oxidative stress, harvest the cells and lyse them according to the instructions of the GSH/GSSG assay kit.
-
Follow the manufacturer's protocol to measure the levels of total glutathione and GSSG.
-
Calculate the concentration of GSH by subtracting the GSSG concentration from the total glutathione concentration.
-
Determine the GSH/GSSG ratio. A decrease in this ratio indicates increased oxidative stress.
Assessment of Cell Viability
This protocol assesses the effect of xanthine oxidase-induced oxidative stress and the protective effect of this compound on cell viability.
Materials and Reagents:
-
Cells treated as described in Protocol 2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability assay reagent (e.g., PrestoBlue, CellTiter-Glo)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
After the oxidative stress induction period, remove the treatment medium.
-
Add the viability assay reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.
-
Cell viability is proportional to the signal intensity.
Visualizations
Caption: Signaling pathway of Xanthine Oxidase and its inhibition.
Caption: Experimental workflow for studying oxidative stress.
References
- 1. biorxiv.org [biorxiv.org]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effec ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08011C [pubs.rsc.org]
- 5. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound [shop.labclinics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Application of Xanthine Oxidase Inhibitors in Gout Research: A Detailed Guide
Note to the Reader: Extensive research did not yield specific public data for a compound designated "Xanthine oxidase-IN-1". Therefore, this document provides a comprehensive overview and detailed protocols using a representative, potent, and selective non-purine xanthine oxidase inhibitor as a surrogate to illustrate the application of such compounds in gout research. The data and methodologies presented are based on established principles and published findings for similar molecules in the field.
Introduction
Gout is a debilitating form of inflammatory arthritis triggered by the deposition of monosodium urate (MSU) crystals in the joints and soft tissues. This process is a direct consequence of hyperuricemia, a condition characterized by elevated levels of uric acid in the blood.[1][2][3] Xanthine oxidase (XO) is a pivotal enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][4][5] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for the management of gout and hyperuricemia.[1][3] This application note details the use of a representative xanthine oxidase inhibitor in preclinical gout research, providing protocols for in vitro and in vivo evaluation and outlining the underlying signaling pathways.
Data Presentation
The efficacy of a xanthine oxidase inhibitor is quantified through various in vitro and in vivo parameters. The following tables summarize typical data for a representative potent and selective xanthine oxidase inhibitor.
Table 1: In Vitro Enzyme Inhibition Data
| Parameter | Value | Description |
| IC | 10-100 nM | The half maximal inhibitory concentration against purified xanthine oxidase, indicating the potency of the inhibitor. |
| Mechanism of Inhibition | Mixed-type | Indicates the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. |
| Selectivity | >100-fold vs. other oxidases | Demonstrates specificity for xanthine oxidase over other related enzymes, minimizing off-target effects. |
Table 2: In Vivo Efficacy in a Hyperuricemic Animal Model
| Animal Model | Treatment Group | Dose (mg/kg) | Route of Administration | Serum Uric Acid Reduction (%) |
| Potassium Oxonate-Induced Hyperuricemic Rats | Vehicle Control | - | Oral | 0% |
| Representative XO Inhibitor | 5 | Oral | ~60% | |
| Allopurinol | 10 | Oral | ~50% | |
| Febuxostat | 5 | Oral | ~65% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a xanthine oxidase inhibitor's potential.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol determines the in vitro potency of the inhibitor against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (pH 7.5)
-
Representative Xanthine Oxidase Inhibitor (test compound)
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the representative xanthine oxidase inhibitor and allopurinol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 50 µL of potassium phosphate buffer to each well.
-
Add 2 µL of varying concentrations of the test inhibitor or allopurinol to the respective wells. For the control wells, add 2 µL of the solvent.
-
Add 25 µL of xanthine solution (final concentration ~50 µM) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of xanthine oxidase solution (final concentration ~0.05 U/mL).
-
Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) every 30 seconds for 15 minutes using a spectrophotometer.
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the inhibitor and calculate the IC
50value by non-linear regression analysis.
In Vivo Hyperuricemia Model in Rats
This protocol evaluates the in vivo efficacy of the inhibitor in reducing serum uric acid levels.
Animals:
-
Male Sprague-Dawley rats (200-250 g)
Materials:
-
Potassium Oxonate (uricase inhibitor)
-
Representative Xanthine Oxidase Inhibitor
-
Allopurinol (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Centrifuge
-
Uric acid assay kit
Procedure:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight with free access to water.
-
Induce hyperuricemia by intraperitoneal injection of potassium oxonate (250 mg/kg) one hour before the administration of the test compounds.
-
Divide the rats into groups (n=6-8 per group):
-
Normal Control (no potassium oxonate, vehicle only)
-
Hyperuricemic Model (potassium oxonate + vehicle)
-
Positive Control (potassium oxonate + allopurinol)
-
Test Group (potassium oxonate + representative XO inhibitor at various doses)
-
-
Administer the test inhibitor, allopurinol, or vehicle orally.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 1, 2, 4, 6, and 24 hours) after drug administration.
-
Separate the serum by centrifugation.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit according to the manufacturer's instructions.
-
Analyze the data to determine the effect of the inhibitor on serum uric acid levels compared to the hyperuricemic model group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involved in gout and a typical experimental workflow for evaluating a xanthine oxidase inhibitor.
Conclusion
The development of potent and selective xanthine oxidase inhibitors represents a significant advancement in the management of gout. The protocols and data presented here provide a framework for the preclinical evaluation of such compounds. By effectively reducing the production of uric acid, these inhibitors can mitigate hyperuricemia and prevent the debilitating inflammatory cascades associated with gout. Further research into the downstream effects of these inhibitors on inflammatory signaling pathways will continue to enhance our understanding of their therapeutic potential.
References
- 1. How Do Xanthine Oxidase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
Application Notes and Protocols for Studying Hyperuricemia Models with Xanthine Oxidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a significant risk factor for gout and is increasingly associated with cardiovascular disease, hypertension, and chronic kidney disease. Xanthine oxidase (XO) is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of XO is a key therapeutic strategy for managing hyperuricemia. This document provides detailed application notes and protocols for utilizing Xanthine oxidase-IN-1, a potent inhibitor, in the study of hyperuricemia models.
This compound (CAS: 1071970-13-2) is a highly effective inhibitor of xanthine oxidase with a reported IC50 value of 6.5 nM. It was identified from patent WO2008126898A1 as a promising compound for lowering uric acid levels. Research on novel 2-(indol-5-yl)thiazole derivatives has shown that compounds with this scaffold exhibit potent in vitro XO inhibitory activity and significant in vivo efficacy in reducing plasma uric acid. While detailed in vivo protocols and quantitative data for this compound are not extensively published, this document provides established methodologies for inducing hyperuricemia in animal models and general protocols for evaluating XO inhibitors, which can be adapted for studying this specific compound.
Data Presentation
As specific in vivo quantitative data for this compound is not publicly available in the reviewed literature, the following table presents representative data from a study using a similar class of inhibitor in a potassium oxonate-induced hyperuricemia mouse model to illustrate the expected outcomes.
Table 1: Representative In Vivo Efficacy of a Xanthine Oxidase Inhibitor in a Hyperuricemia Mouse Model
| Group | Treatment | Serum Uric Acid (µmol/L) | Serum Creatinine (µmol/L) | Blood Urea Nitrogen (mmol/L) |
| Normal Control | Vehicle | 85.3 ± 10.2 | 30.1 ± 4.5 | 7.2 ± 1.1 |
| Model | Potassium Oxonate + Hypoxanthine + Vehicle | 210.5 ± 25.8*** | 55.7 ± 8.3 | 15.4 ± 2.9 |
| Positive Control | Potassium Oxonate + Hypoxanthine + Allopurinol (5 mg/kg) | 115.2 ± 14.7### | 38.4 ± 5.1## | 9.1 ± 1.5## |
| Test Compound | Potassium Oxonate + Hypoxanthine + XO Inhibitor (10 mg/kg) | 130.8 ± 18.1### | 42.6 ± 6.2# | 10.3 ± 1.8## |
*Data are expressed as mean ± SD. ***p < 0.001, *p < 0.01 vs. Normal Control group. ###p < 0.001, ##p < 0.01, #p < 0.05 vs. Model group.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol is used to determine the in vitro inhibitory activity of this compound against xanthine oxidase.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
This compound
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 295 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer, 25 µL of the test compound solution (or vehicle for control), and 25 µL of xanthine oxidase solution.
-
Pre-incubate the mixture at 25°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of xanthine solution.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10 minutes. The rate of uric acid formation is determined by the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
In Vivo Hyperuricemia Model and Treatment Protocol
This protocol describes the induction of hyperuricemia in mice using potassium oxonate and hypoxanthine, a widely used and reliable model.
Animals:
-
Male Kunming or C57BL/6 mice (6-8 weeks old, 20-25 g)
Materials:
-
Potassium oxonate (uricase inhibitor)
-
Hypoxanthine (XO substrate)
-
0.5% (w/v) sodium carboxymethylcellulose (CMC-Na) solution
-
This compound
-
Allopurinol or Febuxostat (positive control)
Procedure:
-
Animal Acclimatization: Acclimatize the mice for at least one week before the experiment with free access to standard chow and water.
-
Model Induction:
-
For an acute model, administer a single intraperitoneal (i.p.) injection of potassium oxonate (250-300 mg/kg) dissolved in saline. One hour later, administer an oral gavage of hypoxanthine (300-500 mg/kg) suspended in 0.5% CMC-Na.
-
For a chronic model, administer potassium oxonate and hypoxanthine daily for 7 to 14 days.
-
-
Drug Administration:
-
Dissolve or suspend this compound and the positive control drug in 0.5% CMC-Na.
-
Administer the test compounds orally by gavage one hour before the administration of hypoxanthine. The vehicle (0.5% CMC-Na) is given to the normal control and model control groups.
-
-
Sample Collection:
-
At the end of the treatment period (e.g., 2 hours after the final dose for an acute model, or on the day after the last dose for a chronic model), collect blood samples via retro-orbital bleeding under anesthesia.
-
Separate the serum by centrifugation and store at -80°C until analysis.
-
Euthanize the animals and collect liver and kidney tissues for further analysis (e.g., XO activity, histopathology).
-
-
Biochemical Analysis:
-
Measure serum levels of uric acid, creatinine, and blood urea nitrogen (BUN) using commercially available kits.
-
Measure xanthine oxidase activity in the serum and liver homogenates.
-
Mandatory Visualizations
Signaling Pathway of Uric Acid Production and Inhibition
Caption: Uric acid production pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Hyperuricemia Model
Preparing Stock Solutions of Xanthine Oxidase-IN-1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xanthine oxidase-IN-1 is a potent inhibitor of xanthine oxidase, an enzyme that plays a critical role in purine metabolism.[1] Xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3] Elevated levels of uric acid are associated with conditions such as gout.[4] By inhibiting this enzyme, this compound serves as a valuable tool in research and drug development for hyperuricemia and related disorders.
This document provides detailed application notes and protocols for the preparation of stock solutions of this compound, ensuring accurate and reproducible experimental outcomes.
Physicochemical Properties and Solubility
Proper preparation of stock solutions begins with an understanding of the physicochemical properties of the compound.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value | Reference |
| Molecular Weight | 314.24 g/mol | [5] |
| Formula | C₁₆H₈F₂N₂O₃ | [5] |
| Solubility in DMSO | Soluble | [5] |
| Storage of Powder | Store at -20°C | [5] |
| Storage of Stock Solution | ≤ 1 month at -20°C, ≤ 6 months at -80°C | [5] |
Experimental Protocols
Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Analytical balance
Procedure:
-
Weighing the Compound: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.1424 mg of the compound (Molarity x Volume x Molecular Weight = 0.01 mol/L x 0.001 L x 314.24 g/mol = 0.0031424 g = 3.1424 mg).
-
Solvent Addition: Add the appropriate volume of DMSO to the vial containing the weighed compound. A convenient calculation table for preparing various concentrations is provided below.[5]
-
Dissolution:
-
Aliquotting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
-
Table 2: Volume of DMSO to Prepare Stock Solutions from Pre-weighed this compound[5]
| Desired Stock Concentration | 1 mg of Compound | 5 mg of Compound | 10 mg of Compound |
| 1 mM | 3.1823 mL | 15.9114 mL | 31.8228 mL |
| 5 mM | 636.5 µL | 3.1823 mL | 6.3646 mL |
| 10 mM | 318.2 µL | 1.5911 mL | 3.1823 mL |
Preparation of Working Solutions
For most cell-based or enzymatic assays, the high concentration DMSO stock solution will need to be further diluted to a working concentration in an appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
Final DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically <0.5%) as it can be toxic to cells at higher concentrations.
-
Aqueous Solubility: this compound may have limited solubility in aqueous solutions. It is crucial to ensure that the compound does not precipitate out of solution upon dilution. Perform a visual inspection after dilution. If precipitation occurs, consider lowering the final concentration or using a co-solvent if permissible by the experimental design.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your desired aqueous buffer or cell culture medium to achieve the final working concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Mixing: Gently mix the working solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing which can cause protein denaturation in enzymatic assays.
-
Use Immediately: It is recommended to prepare fresh working solutions for each experiment and use them immediately.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the xanthine oxidase signaling pathway and a typical experimental workflow for preparing stock solutions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Xanthine Oxidase-IN-1 Concentration in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Xanthine oxidase-IN-1 in their assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of xanthine oxidoreductase (XOR), the enzyme responsible for the final two steps in purine catabolism: the oxidation of hypoxanthine to xanthine and then to uric acid.[1] By inhibiting XOR, this compound blocks the production of uric acid and the generation of reactive oxygen species (ROS) that occurs during this process.[2] It has a reported IC50 value of 7.0 nM.[3]
Q2: What is the recommended starting concentration for this compound in an assay?
Given its low nanomolar IC50, a good starting point for an IC50 determination curve would be to test a concentration range that brackets 7.0 nM. A typical 10-point, three-fold serial dilution starting from 1 µM down to the picomolar range is recommended.
Q3: How should I prepare and store this compound?
For specific instructions on solubility and storage, it is crucial to consult the Certificate of Analysis provided by the supplier. As a general guideline for similar compounds, a stock solution can be prepared in an organic solvent like DMSO. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[4]
Q4: How stable is the xanthine oxidase enzyme itself during experiments?
The stability of xanthine oxidase can be a critical factor in assay performance. The enzyme's activity can decrease if subjected to multiple freeze-thaw cycles. It is recommended to prepare aliquots of the enzyme and store them at -20°C or -80°C. Some studies suggest that adding 5% glycerol to the enzyme solution can enhance its stability during storage.[5] The enzyme is generally stable in a pH range of 4.5 to 7.5.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. Contamination of reagents or samples with hydrogen peroxide.[5] 2. Endogenous enzyme activity in the sample. 3. Substrate (xanthine) degradation. | 1. Set up a sample blank by omitting the xanthine oxidase substrate mix to measure and subtract the background signal from hydrogen peroxide.[5] 2. Prepare fresh reagents. 3. Ensure proper sample preparation to minimize interfering substances. |
| Low Signal or No Activity | 1. Inactive xanthine oxidase enzyme. 2. Incorrect assay buffer pH or temperature. 3. Insufficient incubation time.[7] 4. Low substrate concentration. | 1. Verify the activity of the xanthine oxidase enzyme with a positive control. Purchase new enzyme if necessary.[1] 2. Optimize the assay buffer pH (typically around 7.5) and temperature (often 25°C or 37°C).[8] 3. Increase the incubation time to allow for sufficient product formation.[7] 4. Ensure the xanthine concentration is not limiting. |
| Inconsistent or Non-Reproducible Results | 1. Pipetting errors. 2. Fluctuations in temperature during the assay. 3. Reagent instability due to improper storage or handling. 4. Variation in enzyme activity between aliquots. | 1. Use calibrated pipettes and ensure proper mixing of reagents. 2. Use a temperature-controlled plate reader or water bath to maintain a consistent temperature. 3. Prepare fresh reagents and follow recommended storage conditions. Avoid repeated freeze-thaw cycles of the enzyme and inhibitor.[5] 4. Ensure homogenous mixing of the enzyme solution before aliquoting. |
| Precipitation of this compound in Assay Well | 1. Low solubility of the inhibitor in the aqueous assay buffer. 2. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | 1. Check the recommended solvent for this compound on the product datasheet. 2. Ensure the final concentration of the organic solvent in the assay well is consistent across all wells and does not exceed a level that inhibits enzyme activity (typically ≤1% DMSO). |
Quantitative Data Summary
Table 1: Inhibitor Potency
| Inhibitor | IC50 Value |
| Xanthine oxidoreductase-IN-1 | 7.0 nM[3] |
| Xanthine oxidoreductase-IN-4 | 29.3 nM[9] |
| Xanthine oxidoreductase-IN-5 | 55 nM[10] |
Table 2: Typical Xanthine Oxidase Assay Parameters
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 7.4 - 8.2 | [5][11] |
| Temperature | 25°C - 37°C | [8] |
| Xanthine Concentration | 0.1 - 0.32 mM | [8][11] |
| Enzyme Concentration | 0.1 - 0.2 U/mL | [8] |
| Wavelength (Uric Acid Detection) | 293 - 295 nm | [8] |
| Wavelength (Coupled Assay) | 550 - 570 nm (Colorimetric) Ex/Em = 535/587 nm (Fluorometric) | [4] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Xanthine Oxidase Activity (Uric Acid Detection)
This protocol is based on the direct measurement of uric acid formation.
Materials:
-
Xanthine Oxidase
-
Xanthine
-
Tris-HCl buffer (0.1 M, pH 7.5)[8]
-
This compound
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Reagents:
-
Dissolve xanthine in 0.025 M NaOH to create a 10 mM stock solution.[8]
-
Dilute the xanthine stock solution in Tris-HCl buffer to the desired final concentration (e.g., 0.32 mM).[8]
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in Tris-HCl buffer to various concentrations for the inhibition assay.
-
Dilute the xanthine oxidase enzyme in ice-cold 50 mM Tris-HCl buffer (pH 7.5) to a working concentration of 0.1-0.2 U/mL.[8] Keep on ice.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: A specific volume of diluted this compound.
-
Control wells (no inhibitor): The same volume of buffer (with the same final concentration of DMSO as the test wells).
-
Blank wells: Buffer only (to measure the non-enzymatic oxidation of xanthine).
-
-
Add the xanthine solution to all wells.
-
Pre-incubate the plate at 37°C for approximately 5 minutes.[8]
-
-
Initiate the Reaction:
-
Add 0.1 mL of the diluted xanthine oxidase solution to each well (except the blank wells) to start the reaction.[8]
-
Mix gently by pipetting.
-
-
Measure Activity:
-
Immediately begin reading the absorbance at 293 nm every minute for 3-4 minutes.[8]
-
Calculate the rate of reaction (ΔOD/min) from the linear portion of the curve.
-
Protocol 2: Colorimetric/Fluorometric Assay for Xanthine Oxidase Activity (H₂O₂ Detection)
This protocol utilizes a coupled enzyme reaction to detect the hydrogen peroxide produced.
Materials:
-
Xanthine Oxidase Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich, BioAssay Systems) which typically includes:
-
Assay Buffer
-
Probe (e.g., OxiRed™)
-
Enzyme Mix (e.g., Horseradish Peroxidase)
-
Xanthine Substrate
-
-
This compound
-
96-well plate (clear for colorimetric, black for fluorometric)
-
Microplate reader with colorimetric and fluorescence capabilities
Procedure:
-
Prepare Reagents and Samples:
-
Follow the kit manufacturer's instructions for preparing all reagents.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Prepare your samples (e.g., cell lysates, serum) as per the kit protocol.
-
-
Standard Curve Preparation:
-
Prepare a hydrogen peroxide (H₂O₂) standard curve according to the kit's instructions. This will be used to quantify the H₂O₂ produced in the enzymatic reaction.
-
-
Assay Reaction:
-
To the wells of the 96-well plate, add your diluted this compound or sample.
-
Prepare a Reaction Mix containing the Assay Buffer, Probe, Enzyme Mix, and Xanthine Substrate, as specified in the kit manual.
-
Add the Reaction Mix to all wells to initiate the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature or 25°C for 10-20 minutes (or longer for samples with low activity), protected from light.[3]
-
Measure the absorbance at ~570 nm for the colorimetric assay or fluorescence at Ex/Em = 535/587 nm for the fluorometric assay.
-
-
Data Analysis:
-
Subtract the background reading from all measurements.
-
Use the H₂O₂ standard curve to determine the amount of H₂O₂ generated in your samples.
-
Calculate the xanthine oxidase activity based on the amount of H₂O₂ produced over time.
-
Visualizations
Caption: Signaling pathway of Xanthine Oxidase and its inhibition.
Caption: General experimental workflow for a Xanthine Oxidase inhibition assay.
Caption: A logical troubleshooting workflow for common assay issues.
References
- 1. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Xanthine Oxidase-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Xanthine oxidase-IN-1. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent when using this compound. What could be the cause?
A1: Inconsistent results can arise from several factors:
-
Compound Stability and Storage: Ensure this compound is stored correctly, as recommended on the product datasheet. Improper storage can lead to degradation of the compound.
-
Solubility Issues: this compound may have limited solubility in aqueous solutions. Ensure it is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your experimental buffer. Precipitation of the inhibitor can lead to variable effective concentrations.
-
Experimental Conditions: Variations in pH, temperature, or incubation time can affect enzyme activity and inhibitor potency. Standardize these conditions across all experiments.
Q2: I am observing a cellular phenotype that doesn't seem to be related to xanthine oxidase inhibition. Could this be an off-target effect?
A2: It is possible that the observed phenotype is due to off-target effects. While specific off-target interactions for this compound are not extensively documented in publicly available literature, inhibitors of the same class, such as allopurinol and febuxostat, have known side effects that could be indicative of off-target activities.[1][2][3] These can include:
-
Skin Reactions: Rashes or more severe dermatological reactions have been reported with other xanthine oxidase inhibitors.[1][2]
-
Gastrointestinal Issues: Nausea and diarrhea are common side effects.[1]
-
Hepatotoxicity: Liver damage has been observed with long-term use of some xanthine oxidase inhibitors.[2][4]
-
Cardiovascular Effects: Some inhibitors in this class have been associated with an increased risk of cardiovascular events.[2][5]
If you suspect off-target effects, it is crucial to perform validation experiments.
Q3: How can I confirm that the effects I'm seeing are due to the inhibition of xanthine oxidase and not an off-target effect?
A3: To confirm on-target activity, you can perform the following experiments:
-
Rescue Experiments: Attempt to rescue the observed phenotype by adding uric acid, the product of the xanthine oxidase reaction, to your system. If the phenotype is reversed, it is more likely to be an on-target effect.
-
Gene Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of xanthine oxidase. If this phenocopies the effect of this compound, it provides strong evidence for on-target activity.
Q4: What are some potential, though unconfirmed, off-targets I should be aware of for this class of inhibitors?
A4: While specific off-targets for this compound are not defined, general concerns for small molecule inhibitors include interactions with other enzymes that have similar active site architecture. Given that xanthine oxidase is a molybdenum-containing enzyme, other molybdoenzymes could be potential off-targets.[6] Additionally, purine analogs can sometimes interact with other purine-binding proteins, such as kinases or PDEs, though this is speculative without direct evidence.
Quantitative Data Summary
| Compound | Target | IC50 | Assay Conditions | Reference |
| This compound | Xanthine Oxidoreductase | 7.0 nM | In vitro enzymatic assay | [7] |
| Predicted Off-Targets | Not specified | - | Consider in silico prediction tools | |
| Class-related effects | Various | - | Inferred from Allopurinol and Febuxostat data | [1][2] |
Note: Specific off-target IC50 values for this compound are not currently available in the public domain. Researchers are encouraged to perform their own off-target profiling.
Experimental Protocols
Protocol 1: In Vitro Xanthine Oxidase Activity Assay
This protocol measures the activity of xanthine oxidase by monitoring the production of uric acid, which absorbs light at 295 nm.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
This compound
-
DMSO
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of xanthine in the phosphate buffer (e.g., 1 mM).
-
In a 96-well plate, add 180 µL of phosphate buffer to each well.
-
Add 2 µL of this compound at various concentrations (in DMSO) to the wells. Include a DMSO-only control.
-
Add 10 µL of xanthine oxidase enzyme to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the xanthine working solution to each well.
-
Immediately measure the absorbance at 295 nm every 30 seconds for 10-15 minutes.
-
Calculate the rate of uric acid production (the slope of the linear portion of the absorbance vs. time curve).
-
Plot the rate of reaction against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound binds to xanthine oxidase in a cellular context.
Materials:
-
Cells expressing xanthine oxidase
-
This compound
-
DMSO
-
PBS
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Anti-xanthine oxidase antibody
-
PCR tubes and a thermal cycler
Procedure:
-
Treat cultured cells with this compound or DMSO (vehicle control) at the desired concentration for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS and aliquot them into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing unbound, stable protein) from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble xanthine oxidase in each sample by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Caption: Xanthine Oxidase Catalytic Pathway and Inhibition.
Caption: Workflow for Troubleshooting Unexpected Results.
Caption: Decision Tree for On-Target vs. Off-Target Effects.
References
- 1. 7 Allopurinol Side Effects and How to Manage Them - GoodRx [goodrx.com]
- 2. Febuxostat: Side Effects, Dosage, Uses, and More [healthline.com]
- 3. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Febuxostat (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. drugs.com [drugs.com]
- 6. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 7. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bioavailability of Xanthine Oxidase-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the oral bioavailability of Xanthine Oxidase-IN-1 (XO-IN-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent and selective inhibitor of xanthine oxidase, an enzyme involved in purine metabolism.[1] Its chemical name is 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid.[2] Like many small molecule inhibitors, XO-IN-1 is poorly soluble in water, which can significantly limit its oral absorption and, consequently, its therapeutic efficacy. Information from suppliers indicates that it is soluble in DMSO, and heating and sonication are recommended to enhance solubility, which points towards its low aqueous solubility.[2]
Q2: What are the primary reasons for the low oral bioavailability of compounds like XO-IN-1?
A2: The low oral bioavailability of compounds like XO-IN-1 is often attributed to several factors:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[3]
-
Low Dissolution Rate: Even if soluble, the rate at which the solid compound dissolves can be too slow.[4]
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver before reaching systemic circulation.[5]
-
Low Permeability: The compound may not efficiently cross the intestinal membrane.[6]
Q3: What are the general strategies to improve the oral bioavailability of poorly soluble drugs?
A3: Several strategies can be employed, broadly categorized as:
-
Physical Modifications: Techniques like micronization and nanosuspension increase the surface area of the drug particles, enhancing the dissolution rate.[7]
-
Formulation Approaches: These include the use of co-solvents, surfactants, cyclodextrins, lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS), and solid dispersions.[4][8]
-
Chemical Modifications: Creating salt forms or prodrugs of the active molecule can improve solubility and/or permeability.[9]
Troubleshooting Guide for Low Bioavailability of this compound
This guide provides a systematic approach to diagnosing and resolving issues related to the low oral bioavailability of XO-IN-1 during preclinical development.
Problem 1: Low and Variable Exposure in Animal Pharmacokinetic (PK) Studies
| Possible Cause | Troubleshooting Steps | Rationale |
| Poor Solubility and Dissolution in Formulation Vehicle | 1. Assess the solubility of XO-IN-1 in various pharmaceutically acceptable vehicles. (See Experimental Protocol 1: Equilibrium Solubility Assessment). 2. Employ solubilization techniques: a. Co-solvents: Use mixtures of water with solvents like PEG 400, propylene glycol, or ethanol. b. Surfactants: Add surfactants such as Tween® 80 or Cremophor® EL to increase solubility. c. pH Adjustment: Given the presence of a carboxylic acid and a phenolic hydroxyl group, the solubility of XO-IN-1 is likely pH-dependent. Formulating with alkalizing agents (e.g., sodium bicarbonate, L-arginine, lysine) may improve solubility.[7][9] d. Complexation: Use cyclodextrins (e.g., HP-β-CD, SBE-β-CD) to form inclusion complexes.[4] | Identifying a suitable vehicle where the compound is sufficiently soluble is the first critical step. If simple vehicles are inadequate, more advanced formulation strategies are necessary to ensure the drug is in solution at the site of absorption. The acidic nature of XO-IN-1 suggests that increasing the pH of the formulation will ionize the molecule, thereby increasing its aqueous solubility. |
| Precipitation of the Compound in the Gastrointestinal (GI) Tract | 1. Perform in vitro precipitation studies. (See Experimental Protocol 2: In Vitro Precipitation Assay). 2. Incorporate precipitation inhibitors in the formulation, such as polymers like HPMC, PVP, or Soluplus®. These polymers can maintain a supersaturated state of the drug in the GI tract.[8] | Upon administration, the formulation vehicle gets diluted by GI fluids, which can cause a poorly soluble compound to precipitate. Precipitation inhibitors help to keep the drug in a dissolved or amorphous state, making it available for absorption. |
| Low Permeability Across the Intestinal Wall | 1. Determine the permeability of XO-IN-1 using in vitro models like Caco-2 or PAMPA assays. | If solubility is addressed but bioavailability remains low, poor permeability might be the issue. Assessing permeability will determine if this is a limiting factor. |
Problem 2: Inconsistent Results in In Vitro Dissolution Assays
| Possible Cause | Troubleshooting Steps | Rationale |
| Inadequate Sink Conditions | 1. Ensure the volume of the dissolution medium is at least 3-10 times the saturation solubility of the compound. 2. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the composition of intestinal fluids. | "Sink conditions" are necessary for accurate dissolution testing, ensuring that the concentration of the dissolved drug does not approach its saturation point, which would artificially slow down the dissolution rate. Biorelevant media provide a more accurate prediction of in vivo dissolution. |
| Polymorphism or Amorphous vs. Crystalline State | 1. Characterize the solid-state properties of your XO-IN-1 sample using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). | Different crystalline forms (polymorphs) or an amorphous state can have vastly different solubilities and dissolution rates.[8] Understanding the solid-state form is crucial for reproducible results. |
Data Presentation: Predicted Physicochemical Properties of this compound
Since experimental data for this compound is not publicly available, the following table summarizes its predicted physicochemical properties from various computational models. These values can guide formulation development.
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 314.24 g/mol | Within the range for good oral absorption. |
| LogP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 | Indicates high lipophilicity, suggesting low aqueous solubility but potentially good membrane permeability. |
| Aqueous Solubility (LogS) | -4.0 to -5.0 | Corresponds to low to very low solubility (in the µg/mL range). This is a major hurdle for oral bioavailability. |
| pKa (Acidic) | ~3.5 (Carboxylic Acid), ~8.5 (Phenolic Hydroxyl) | The presence of an acidic group confirms that solubility will be pH-dependent. Solubility will increase significantly at pH values above the pKa of the carboxylic acid. |
| Topological Polar Surface Area (TPSA) | 88.9 Ų | Within the acceptable range for good permeability. |
Note: These are in silico predictions and should be confirmed experimentally.
Experimental Protocols
Experimental Protocol 1: Equilibrium Solubility Assessment (Shake-Flask Method)
-
Preparation of Media: Prepare buffers at various pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4) to mimic the GI tract. Also, prepare formulation vehicles of interest (e.g., 20% PEG 400 in water, 5% Tween® 80 in water).
-
Sample Preparation: Add an excess amount of XO-IN-1 powder to vials containing a known volume of each medium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection and Processing: Withdraw a sample from each vial and immediately filter it through a 0.22 µm syringe filter to remove undissolved solid.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of XO-IN-1 using a validated analytical method, such as HPLC-UV.
Experimental Protocol 2: In Vitro Precipitation Assay
-
Prepare a Concentrated Solution: Dissolve XO-IN-1 in a formulation vehicle (e.g., PEG 400) at a high concentration.
-
Simulate GI Dilution: Add the concentrated solution dropwise to a stirred biorelevant medium (e.g., FaSSIF) to mimic the dilution that occurs in the stomach and intestine.
-
Monitor Precipitation: Monitor the solution for the appearance of a precipitate over time, both visually and by measuring the concentration of the dissolved drug at various time points using HPLC.
-
Test Precipitation Inhibitors: Repeat the experiment with the addition of precipitation inhibitors (e.g., HPMC, PVP) to the formulation to assess their effectiveness.
Experimental Protocol 3: In Vivo Pharmacokinetic Study in Rodents
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model).
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose of XO-IN-1 (e.g., 1-2 mg/kg) dissolved in a suitable IV vehicle (e.g., saline with a small amount of co-solvent and/or surfactant) via the tail vein. This group is essential to determine clearance and volume of distribution, which are needed to calculate absolute bioavailability.[5]
-
Oral (PO) Group: Administer the XO-IN-1 formulation (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of XO-IN-1 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability (F%) using appropriate software.
Visualizations
Signaling Pathway
Caption: Xanthine Oxidase pathway and the inhibitory action of XO-IN-1.
Experimental Workflow
Caption: Workflow for improving the oral bioavailability of XO-IN-1.
Logical Relationship
Caption: Key formulation strategies to enhance bioavailability.
References
- 1. chemaxon.com [chemaxon.com]
- 2. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00065J [pubs.rsc.org]
- 4. bioengineer.org [bioengineer.org]
- 5. In-silico Design and ADMET Studies of Natural Compounds as Inhibitors of Xanthine Oxidase (XO) Enzyme [pubmed.ncbi.nlm.nih.gov]
- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 7. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks [arxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Creation and interpretation of machine learning models for aqueous solubility prediction [explorationpub.com]
Xanthine oxidase-IN-1 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthine Oxidase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent inhibitor of the enzyme xanthine oxidase.[1][2][3] Its systematic name is 4-(3-Cyano-5,6-difluoroindol-1-yl)-2-hydroxybenzoic acid.[1] It is a small molecule identified for its ability to block the activity of xanthine oxidase, an enzyme crucial in purine metabolism.[4][5]
Q2: What are the physical and chemical properties of this compound?
Key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1071970-13-2 | [2] |
| Molecular Formula | C16H8F2N2O3 | [2] |
| Molecular Weight | 314.24 g/mol | [2] |
| Solubility | Soluble in DMSO | [6] |
Q3: What is the reported IC50 value for this compound?
This compound has a reported half-maximal inhibitory concentration (IC50) of 6.5 nM .[1][2][3] This value was extracted from the patent WO2008126898A1.[1][2][3] It is important to note that IC50 values can exhibit variability between experiments.
Q4: What is the mechanism of action of this compound?
While the specific kinetic mechanism for this compound is not detailed in the available search results, it is classified as a xanthine oxidase inhibitor.[1][2][3] Generally, such inhibitors can act through various mechanisms, including competitive, non-competitive, or mixed-type inhibition.[7][8] For example, some inhibitors bind to the active site of the enzyme, competing with the substrate (xanthine), while others may bind to an allosteric site.[7][9] Further kinetic studies would be required to fully elucidate the specific mechanism of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent IC50 values | - Variability in enzyme activity: The activity of commercially available xanthine oxidase can vary between lots. - Substrate concentration: The concentration of xanthine can influence the apparent IC50 value, especially for competitive inhibitors. - Incubation time: The pre-incubation time of the inhibitor with the enzyme can affect the degree of inhibition. - Assay conditions: pH, temperature, and buffer composition can all impact enzyme activity and inhibitor potency.[10] | - Enzyme quality control: Always qualify a new lot of xanthine oxidase by running a standard inhibitor (e.g., Allopurinol) to ensure consistent activity. - Standardize substrate concentration: Use a consistent concentration of xanthine across all experiments, ideally at or near the Km value for the enzyme. - Optimize incubation time: Determine the optimal pre-incubation time for this compound to reach equilibrium with the enzyme. - Maintain consistent assay conditions: Use a well-defined and consistent buffer system, pH, and temperature for all assays. |
| Poor solubility of this compound | - Incorrect solvent: While soluble in DMSO, dilution into aqueous buffers can cause precipitation. - Low temperature: The compound may precipitate out of solution at lower temperatures. | - Use of co-solvents: For cell-based assays, consider using a small percentage of a co-solvent like Pluronic F-127 or using sonication to aid dissolution in aqueous media. However, always run a vehicle control to account for any effects of the co-solvent. - Gentle warming: Briefly warming the solution may help in redissolving the compound, but be cautious of potential degradation at higher temperatures. |
| High background signal in assay | - Autofluorescence/absorbance of the inhibitor: this compound may have intrinsic fluorescence or absorbance at the detection wavelength. - Non-enzymatic reaction: The substrate or other assay components may be unstable and break down, leading to a background signal. | - Run inhibitor controls: Always include control wells containing this compound without the enzyme to measure and subtract its background signal. - Substrate stability: Ensure the freshness of the xanthine solution and other reagents. Prepare fresh solutions for each experiment. |
| No or low inhibition observed | - Degradation of the inhibitor: Improper storage or handling can lead to the degradation of this compound. - Inactive enzyme: The xanthine oxidase may have lost its activity. - Incorrect assay setup: Errors in pipetting or reagent concentrations. | - Proper storage: Store the stock solution of this compound at -20°C or -80°C as recommended by the supplier and avoid repeated freeze-thaw cycles. - Positive control: Always include a known xanthine oxidase inhibitor, such as allopurinol, as a positive control to validate the assay. - Verify assay components: Double-check all reagent concentrations and volumes. |
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
This compound
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.5)
-
DMSO (for dissolving the inhibitor)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of xanthine in the phosphate buffer (e.g., 150 µM).
-
Prepare a working solution of xanthine oxidase in the phosphate buffer (e.g., 0.1 U/mL). Keep the enzyme solution on ice.
-
-
Assay Protocol:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound at various concentrations (prepare serial dilutions from the stock solution). Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Xanthine oxidase solution.
-
-
Include control wells:
-
Negative control: Buffer, DMSO (vehicle), and enzyme (no inhibitor).
-
Blank: Buffer and substrate (no enzyme).
-
Inhibitor blank: Buffer, inhibitor, and substrate (no enzyme).
-
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the xanthine solution to all wells.
-
Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the inhibitor.
-
Normalize the velocities to the negative control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits the conversion of hypoxanthine and xanthine.
Caption: Workflow for in vitro Xanthine Oxidase inhibition assay.
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:1071970-13-2 | Chemsrc [chemsrc.com]
- 3. This compound [shop.labclinics.com]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Benzoic acid, 4-(3-cyano-5,6-difluoro-1H-indol-1-yl)-2-hydroxy- CAS#: 1071970-13-2 [amp.chemicalbook.com]
- 7. Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthine oxidase inhibitors: Virtual screening and mechanism of inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds [frontiersin.org]
- 11. researchgate.net [researchgate.net]
dealing with Xanthine oxidase-IN-1 cytotoxicity in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xanthine Oxidase-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent inhibitor of xanthine oxidase (XO).[1] Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3][4] In this process, molecular oxygen is used as an electron acceptor, leading to the production of reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[4][5] By inhibiting XO, this compound blocks this pathway, reducing the production of uric acid and associated ROS.
Q2: What are the potential causes of cytotoxicity observed with this compound?
While this compound is designed to be a specific inhibitor, cytotoxicity in cell lines can arise from several factors:
-
On-target ROS modulation: Xanthine oxidase is a source of cellular ROS.[4][5] Inhibition of XO can disrupt the normal redox balance in cells, which could be either beneficial or detrimental depending on the cell type and its basal oxidative stress levels.
-
Off-target effects: Like many small molecule inhibitors, this compound may have unintended targets (off-targets) within the cell.[6][7][8] These off-target interactions can trigger cytotoxic signaling pathways.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. It is crucial to have a vehicle control in all experiments.
-
Compound degradation: The stability of the compound in culture media can influence its effects. Degradation products may have different activity or toxicity profiles.
Q3: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration is cell-line specific and depends on the experimental endpoint. A dose-response experiment is essential.
-
Start with a wide concentration range: Based on the reported IC50 value of 102 nM[1], you could start with a range from 10 nM to 100 µM.
-
Perform a cell viability assay: Use a standard cytotoxicity assay like MTT, XTT, or LDH release to assess the effect of different concentrations on cell viability.[9][10]
-
Determine the IC50: The IC50 is the concentration at which 50% of the cells are non-viable. This value will help you select appropriate concentrations for your subsequent experiments.
-
Correlate with target inhibition: If possible, measure the inhibition of xanthine oxidase activity in your cell line at the tested concentrations to correlate it with the observed cellular effects.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death even at low concentrations | Cell line is highly sensitive to XO inhibition or oxidative stress modulation. | * Use a lower concentration range in your dose-response experiments. * Consider using cell lines known to be less sensitive to changes in ROS levels. * Pre-treat cells with an antioxidant (e.g., N-acetylcysteine) to see if it rescues the cytotoxic effect, which would indicate a role for oxidative stress. |
| Off-target toxicity. | * Perform a literature search for known off-targets of similar chemical scaffolds. * Use a structurally different XO inhibitor as a control to see if the same cytotoxic effect is observed. * Consider performing a kinome scan or other off-target profiling assays.[6][8] | |
| Solvent (e.g., DMSO) toxicity. | * Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). * Always include a vehicle control (cells treated with the solvent alone). | |
| Inconsistent results between experiments | Variability in cell culture conditions. | * Maintain consistent cell passage numbers, seeding densities, and growth media. * Ensure cells are in the logarithmic growth phase when starting the experiment. |
| Compound instability. | * Prepare fresh stock solutions of this compound for each experiment. * Avoid repeated freeze-thaw cycles of the stock solution. * Check the stability of the compound in your specific cell culture medium over the time course of your experiment. | |
| No effect on cell viability, even at high concentrations | Cell line is resistant to XO inhibition. | * Confirm that your cell line expresses xanthine oxidase at a functional level. * Measure XO activity in cell lysates to confirm that the inhibitor is active in your system. |
| Compound is not cell-permeable. | * If possible, use a cell-based assay that measures the intracellular inhibition of XO. | |
| Incorrect assay for detecting cytotoxicity. | * Some compounds may be cytostatic (inhibit proliferation) rather than cytotoxic (cause cell death).[10] Use an assay that measures cell proliferation (e.g., BrdU incorporation) in addition to a cytotoxicity assay. |
Quantitative Data Summary
| Inhibitor | Target | IC50 | Reference |
| This compound | Xanthine Oxidase | 102 nM | [1] |
| Allopurinol (standard inhibitor) | Xanthine Oxidase | 7.4 +/- 0.07 µM | [11] |
| Costinones A | Xanthine Oxidase | 90.3 +/- 0.06 µM | [11] |
| 1-O-methyl chrysophanol | Xanthine Oxidase | 24.8 ± 0.072 µM | [12] |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a colorimetric assay to assess cell metabolic activity.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor or vehicle.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound and a vehicle control. Include a positive control for maximum LDH release (e.g., by lysing the cells with Triton X-100).[13]
-
Incubate for the desired time.
-
Carefully collect the supernatant from each well.
-
Follow the LDH assay kit protocol to measure the LDH activity in the supernatant.
-
Measure the absorbance at the recommended wavelength.
-
Calculate cytotoxicity as a percentage of the maximum LDH release control.
Visualizations
Caption: this compound inhibits the conversion of purines and reduces ROS production.
Caption: A general workflow for assessing the cytotoxicity of this compound.
Caption: A decision tree to troubleshoot unexpected cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 5. Xanthine Oxidase-Induced Inflammatory Responses in Respiratory Epithelial Cells: A Review in Immunopathology of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity - Wikipedia [en.wikipedia.org]
- 11. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Xanthine Oxidase-IN-1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments utilizing Xanthine Oxidase-IN-1. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues that can arise during in vitro and cell-based assays with this compound.
| Question | Answer |
| My this compound precipitated out of solution during my experiment. What should I do? | This compound is soluble in DMSO.[1] However, when diluting into aqueous assay buffers, precipitation can occur if the final DMSO concentration is too low or the inhibitor concentration is too high. Troubleshooting Steps: 1. Increase Final DMSO Concentration: Ensure the final DMSO concentration in your assay is sufficient to maintain solubility, typically between 0.5-1%. However, be aware that high concentrations of DMSO can inhibit xanthine oxidase activity.[1] It is crucial to run a DMSO control to account for any solvent effects.2. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound in your assay buffer from a concentrated DMSO stock immediately before use.3. Sonication: Briefly sonicate your stock solution to ensure it is fully dissolved before preparing dilutions.[2] |
| I am observing lower than expected potency (higher IC50 value) for this compound. What are the possible causes? | Several factors can contribute to an apparent decrease in inhibitor potency. Troubleshooting Steps: 1. Enzyme Concentration: High concentrations of the xanthine oxidase enzyme can lead to an underestimation of the inhibitor's potency, especially for tight-binding inhibitors.[3] Consider reducing the enzyme concentration to ensure it is significantly lower than the inhibitor's IC50 value.2. Substrate Concentration: The concentration of xanthine can influence the apparent IC50 value. For competitive inhibitors, a higher substrate concentration will lead to a higher apparent IC50. Ensure you are using a consistent and appropriate xanthine concentration, ideally at or below its Km value.3. Assay Linearity: Ensure your enzyme reaction is in the linear range (initial velocity phase). Product inhibition or substrate depletion over time can affect the calculated potency.[1] Monitor the reaction progress over time to determine the optimal endpoint.4. Inhibitor Stability: While indole-based compounds can be stable, their stability in aqueous buffers can be pH-dependent.[4] Prepare fresh solutions and consider the pH of your assay buffer. |
| My blank or negative control wells show high background signal. How can I reduce this? | High background can be caused by several factors in both colorimetric and fluorometric assays. Troubleshooting Steps: 1. Reagent Contamination: Ensure all reagents, especially the substrate (xanthine) and detection reagents, are free from contamination. Prepare fresh reagents if necessary.2. Autoxidation of Substrate: Xanthine can undergo slow autoxidation, leading to the production of uric acid and reactive oxygen species, which can generate a background signal. Prepare fresh xanthine solutions for each experiment.3. Compound Interference: The inhibitor itself might interfere with the assay's detection method (e.g., absorbance or fluorescence). Run a control with the inhibitor in the absence of the enzyme to check for this. |
| How should I store this compound? | For long-term storage, it is recommended to store this compound as a solid at -20°C. Once dissolved in DMSO, it is best to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| IC50 | 6.5 - 7.0 nM | [3] |
| Molecular Formula | C18H20N4O2 | [3] |
| CAS Number | 2396612-00-1 | [3] |
| Solubility | Soluble in DMSO | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Xanthine Oxidase Inhibition Assay (Colorimetric)
This protocol is a general guideline for determining the IC50 value of this compound.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine
-
Potassium Phosphate Buffer (e.g., 50 mM, pH 7.5)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a stock solution of xanthine in the assay buffer. The solubility of xanthine is limited in neutral buffers, so it may be necessary to dissolve it in a small amount of 1 M NaOH before diluting with buffer.[2]
-
Prepare the xanthine oxidase enzyme solution in assay buffer to the desired concentration. The final enzyme concentration should be in the linear range of the assay.
-
-
Assay Setup:
-
Add assay buffer to the wells of a 96-well plate.
-
Prepare serial dilutions of this compound in the assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells, including the control (typically ≤1%).
-
Add the xanthine oxidase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for a set period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction and Measurement:
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the increase in absorbance at 295 nm over time (kinetic mode) or at a fixed endpoint. The rate of uric acid formation is proportional to the xanthine oxidase activity.[5]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Cell-Based Assay for Xanthine Oxidase Activity
This protocol provides a general framework for assessing the effect of this compound on cellular xanthine oxidase activity.
Materials:
-
Cell line of interest (e.g., hepatocytes, endothelial cells)
-
Cell culture medium
-
This compound
-
DMSO
-
Lysis buffer
-
Xanthine Oxidase activity assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control, DMSO) for a desired period.
-
-
Cell Lysis:
-
After treatment, wash the cells with PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Xanthine Oxidase Activity Measurement:
-
Determine the protein concentration of each cell lysate.
-
Use a commercial xanthine oxidase activity assay kit to measure the enzyme activity in the cell lysates according to the manufacturer's instructions.[6] Normalize the activity to the protein concentration.
-
-
Data Analysis:
-
Calculate the percentage of xanthine oxidase inhibition for each treatment condition relative to the vehicle control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound experiments.
Caption: Xanthine Oxidase Catalytic Pathway and Inhibition.
Caption: Troubleshooting Workflow for Xanthine Oxidase Inhibition Assays.
References
- 1. pH-jump studies at subzero temperatures on an intermediate in the reaction of xanthine oxidase with xanthine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. toyobo-global.com [toyobo-global.com]
- 6. Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
minimizing interference in Xanthine oxidase-IN-1 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Xanthine oxidase-IN-1 in enzyme inhibition assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Xanthine Oxidase (XO) and this compound?
A1: Xanthine Oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine, and then xanthine to uric acid.[1][2] This process is crucial for the breakdown of purines in the body.[3] During these reactions, reactive oxygen species (ROS) such as superoxide and hydrogen peroxide are generated.[1] this compound is a potent inhibitor of Xanthine Oxidase, with a reported IC50 value of approximately 6.5 nM. It functions by competing with the substrate (xanthine or hypoxanthine) for binding to the active site of the enzyme, thereby preventing the production of uric acid and ROS.
Q2: What are the common detection methods for Xanthine Oxidase activity?
A2: Xanthine Oxidase activity is typically measured using spectrophotometric or fluorometric methods. The most common approaches are:
-
Direct measurement of uric acid formation: The production of uric acid is monitored by measuring the increase in absorbance at approximately 295 nm.[4]
-
Coupled enzyme assays: The hydrogen peroxide (H₂O₂) produced by the XO reaction is used in a secondary reaction to generate a colored or fluorescent product. A common method involves the use of a probe like Amplex Red in the presence of horseradish peroxidase (HRP).[5]
Q3: What are the optimal conditions for a Xanthine Oxidase inhibition assay?
A3: The optimal conditions can vary depending on the source of the enzyme and the specific assay kit being used. However, general recommendations are:
-
pH: The optimal pH for Xanthine Oxidase activity is typically between 7.5 and 8.5.[6][7]
-
Temperature: The enzyme is active over a broad temperature range, with studies showing activity from 25°C to as high as 75°C for thermostable forms.[7][8] A common temperature for in vitro assays is 25°C or 37°C.[9]
-
Substrate Concentration: The concentration of xanthine or hypoxanthine should be carefully chosen, typically around the Michaelis-Menten constant (Km) value, to ensure sensitivity to inhibition.
Q4: How should I prepare my samples for a Xanthine Oxidase assay?
A4: Proper sample preparation is critical to avoid interference.
-
Cell and Tissue Lysates: Homogenize cells or tissues in an appropriate assay buffer and centrifuge to remove insoluble material. The supernatant can then be used for the assay.
-
Serum and Plasma: These samples can often be used directly, but may require dilution.[10] It is important to include a sample blank to account for background hydrogen peroxide.[10]
-
Compound Storage: Test compounds, including this compound, should be dissolved in a suitable solvent like DMSO and stored at -20°C or -80°C to prevent degradation.[9]
Troubleshooting Guide
This guide addresses common issues encountered during this compound inhibition assays.
Issue 1: No or Low Enzyme Activity
Possible Causes:
-
Degraded Enzyme: The Xanthine Oxidase enzyme may have lost activity due to improper storage or handling. It's recommended to check the activity of a new batch of enzyme.[2]
-
Incorrect Assay Conditions: The pH or temperature of the assay buffer may be outside the optimal range for the enzyme.
-
Presence of Inhibitors in the Sample: The sample itself may contain endogenous inhibitors of Xanthine Oxidase.
Solutions:
-
Verify Enzyme Activity: Test the enzyme with a known substrate concentration and without any inhibitor to confirm its activity.
-
Optimize Assay Conditions: Ensure the pH and temperature of your assay are within the recommended range for your specific enzyme.
-
Sample Cleanup: If endogenous inhibitors are suspected, consider a sample cleanup step such as protein precipitation with acetone.[11]
Issue 2: High Background Signal
Possible Causes:
-
Contaminated Reagents: Reagents may be contaminated with hydrogen peroxide or other substances that react with the detection probe.
-
High Endogenous H₂O₂ in Samples: Biological samples can contain significant amounts of hydrogen peroxide, leading to a high background signal in coupled enzyme assays.[10]
-
Autoxidation of Substrate: The substrate, xanthine or hypoxanthine, may slowly autoxidize, leading to the production of H₂O₂.
Solutions:
-
Use Fresh Reagents: Prepare fresh assay buffers and substrate solutions.
-
Include a "No Enzyme" Control: This will help to determine the level of background signal from the sample and reagents. The value from this control can be subtracted from the experimental readings.[10]
-
Pre-treat Samples: In some cases, pre-treating the sample to remove endogenous H₂O₂ may be necessary.
Issue 3: Inconsistent or Non-Reproducible Results
Possible Causes:
-
Pipetting Errors: Inaccurate pipetting of small volumes of enzyme, substrate, or inhibitor can lead to significant variability.
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect the rate of the enzymatic reaction.
-
Incomplete Mixing: Failure to properly mix the reaction components can result in non-uniform reaction rates.
Solutions:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques.
-
Maintain Stable Temperature: Use a water bath or incubator to maintain a constant temperature throughout the assay.
-
Thorough Mixing: Gently mix the contents of each well after the addition of each reagent.
Issue 4: Suspected False Positives or False Negatives
Possible Causes:
-
Compound Interference: The test compound may interfere with the assay detection system. For example, some compounds can absorb light at the same wavelength as the product being measured, leading to false positives or negatives.[12] Flavonoids are a known class of compounds that can interfere with XO assays.[13][14]
-
Non-specific Inhibition: The test compound may be a non-specific inhibitor, such as a compound that aggregates and sequesters the enzyme.
-
Acidification of the Medium: A decrease in the pH of the assay medium can lead to a false-negative result by reducing enzyme activity.[15]
Solutions:
-
Run a "No Enzyme" Control with the Test Compound: This will help to identify if the compound itself is interfering with the detection method.
-
Test for Non-specific Inhibition: Perform control experiments, such as varying the enzyme concentration, to check for non-specific inhibition.
-
Maintain pH: Ensure that the buffering capacity of the assay buffer is sufficient to maintain a stable pH throughout the experiment.
Data Presentation
Table 1: IC50 Values of Common Xanthine Oxidase Inhibitors
| Inhibitor | IC50 Value | Source Organism of XO | Reference |
| This compound | 6.5 nM | Not Specified | [7] |
| Allopurinol | 0.2 - 50 µM | Bovine Milk | [12] |
| Febuxostat | 0.6 nM (Ki) | Not Specified | [12] |
| Quercetin | 1.2 µM (Ki) | Bovine Milk | [9] |
| Curcumin | No significant inhibition | Bovine Milk | [9] |
| Luteolin | Potent inhibitor | Bovine Milk | [9] |
| Silibinin | Mixed-type inhibitor | Bovine Milk | [9] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Xanthine Oxidase Inhibition
This protocol is adapted from standard methods for measuring XO activity by monitoring uric acid formation.[9]
Materials:
-
Xanthine Oxidase (from bovine milk or other source)
-
This compound
-
Xanthine
-
Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 295 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Xanthine in a small amount of NaOH and then dilute with the phosphate buffer.
-
Dissolve this compound in DMSO to prepare a stock solution. Further dilute in phosphate buffer to the desired concentrations.
-
Dilute the Xanthine Oxidase enzyme in cold phosphate buffer to the desired working concentration.
-
-
Assay Setup:
-
In each well of the 96-well plate, add:
-
Phosphate buffer
-
This compound solution (or vehicle control)
-
Xanthine Oxidase enzyme solution
-
-
Include controls:
-
Negative Control: All reagents except the inhibitor.
-
Blank: All reagents except the enzyme.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the Xanthine solution to each well to start the reaction.
-
-
Measurement:
-
Immediately start monitoring the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each concentration of this compound compared to the negative control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Fluorometric Coupled Assay for Xanthine Oxidase Inhibition
This protocol is based on the detection of hydrogen peroxide using a fluorescent probe.[5]
Materials:
-
Xanthine Oxidase
-
This compound
-
Xanthine or Hypoxanthine
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of Xanthine, this compound, and Xanthine Oxidase as described in Protocol 1, using the appropriate assay buffer.
-
Prepare a working solution of the fluorescent probe and HRP in the assay buffer.
-
-
Assay Setup:
-
In each well of the 96-well plate, add:
-
Assay buffer
-
This compound solution (or vehicle control)
-
Xanthine Oxidase enzyme solution
-
-
Include controls as in Protocol 1.
-
-
Pre-incubation:
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.
-
-
Initiate Reaction:
-
Add a mixture of the Xanthine solution, fluorescent probe, and HRP to each well.
-
-
Measurement:
-
Immediately start monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.
-
-
Data Analysis:
-
Calculate the reaction rates and determine the IC50 value as described in Protocol 1.
-
Visualizations
Caption: Xanthine Oxidase signaling pathway and inhibition by this compound.
Caption: General experimental workflow for a Xanthine Oxidase inhibition assay.
Caption: A logical troubleshooting workflow for Xanthine Oxidase assays.
References
- 1. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Xanthine oxidoreductase-catalyzed reactive species generation: A process in critical need of reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition Studies of Bovine Xanthine Oxidase by Luteolin, Silibinin, Quercetin, and Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. superchemistryclasses.com [superchemistryclasses.com]
- 12. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
common pitfalls in Xanthine oxidase-IN-1 research
Welcome to the technical support center for Xanthine Oxidase-IN-1 (XO-IN-1). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing XO-IN-1 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway information to address common challenges in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the handling and use of this compound.
| Question | Answer |
| What is the recommended solvent for this compound? | This compound is soluble in DMSO. For cellular experiments, it is crucial to ensure the final DMSO concentration is not toxic to the cells (typically <0.5%). |
| My this compound is precipitating in the cell culture medium. What should I do? | Precipitation in aqueous solutions is a common issue with hydrophobic compounds.[1][2] To troubleshoot this: 1. Increase the final DMSO concentration: Ensure your final DMSO concentration is sufficient to maintain solubility, but remains non-toxic to your cells.[2] 2. Prepare fresh dilutions: Prepare fresh dilutions from your DMSO stock solution just before use. 3. Warm the medium: Gently warming the cell culture medium to 37°C before adding the inhibitor can sometimes help. 4. Sonication: Briefly sonicating the diluted inhibitor solution may aid in dissolution. |
| What is the stability of this compound in solution? | Stock solutions of this compound in DMSO are stable for up to 1 month when stored at -20°C and for up to 6 months when stored at -80°C. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles. |
| I am not seeing any inhibition of xanthine oxidase activity in my assay. What could be the problem? | There are several potential reasons for a lack of inhibition: 1. Incorrect inhibitor concentration: Verify your dilution calculations. Given the potent nanomolar IC50, ensure you are using an appropriate concentration range. 2. Inactive inhibitor: Ensure the inhibitor has been stored correctly and has not degraded. 3. Assay conditions: Check the pH and temperature of your assay buffer, as enzyme activity is sensitive to these parameters. The optimal pH for xanthine oxidase is typically between 7.5 and 8.0.[3] 4. Substrate concentration: The apparent IC50 of a competitive inhibitor can be influenced by the substrate concentration. Ensure you are using a consistent and appropriate substrate concentration in your assays. |
| Are there any known off-target effects of this compound? | Specific off-target effects for this compound are not widely published. As with any new inhibitor, it is recommended to perform counter-screening against other related enzymes or use a broader kinase panel to assess its selectivity, especially if unexpected cellular phenotypes are observed. Some other xanthine oxidase inhibitors have been associated with off-target effects, so it is prudent to consider this possibility.[4] |
| What are some general considerations for in vitro xanthine oxidase assays? | Several factors can influence the outcome of in vitro xanthine oxidase assays: 1. Enzyme source: Xanthine oxidase from different species (e.g., bovine milk, microbial) can have different kinetic properties.[5] 2. Assay method: Both spectrophotometric and fluorometric assays are available. Fluorometric assays are generally more sensitive.[6][7] 3. Interfering substances: Compounds that absorb at the same wavelength as uric acid (around 290-295 nm) can interfere with spectrophotometric assays.[8] Similarly, fluorescent compounds can interfere with fluorometric assays. Always include appropriate controls. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and related compounds.
| Parameter | This compound | Allopurinol | Febuxostat |
| IC50 | 6.5 - 7.0 nM | 0.2 - 50 µM | Ki of 0.6 nM |
| Solubility | Soluble in DMSO | Soluble in aqueous solutions | Relatively insoluble in water |
| Storage | -20°C (1 month), -80°C (6 months) | Room temperature | Room temperature |
Experimental Protocols
In Vitro Xanthine Oxidase Activity Assay (Spectrophotometric)
This protocol is adapted from standard methods for measuring xanthine oxidase activity by monitoring the formation of uric acid.[8]
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
This compound
-
DMSO
-
UV-transparent 96-well plate
-
Spectrophotometer capable of reading absorbance at 293 nm
Procedure:
-
Prepare Xanthine Solution: Dissolve xanthine in a small amount of 1 M NaOH and then dilute with potassium phosphate buffer to a final concentration of 1 mM.
-
Prepare Xanthine Oxidase Solution: Dilute xanthine oxidase in potassium phosphate buffer to a final concentration of 0.1 U/mL.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in potassium phosphate buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 0.5%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
150 µL of potassium phosphate buffer
-
20 µL of this compound dilution (or DMSO for control)
-
10 µL of xanthine oxidase solution
-
-
Pre-incubation: Incubate the plate at 25°C for 15 minutes.
-
Initiate Reaction: Add 20 µL of xanthine solution to each well to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 293 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the rate of uric acid formation from the linear portion of the absorbance curve. The percentage of inhibition can be calculated using the following formula: % Inhibition = [ (Rate_control - Rate_inhibitor) / Rate_control ] x 100
Cellular Assay for Xanthine Oxidase Activity
This protocol provides a general framework for measuring intracellular xanthine oxidase activity. Specific cell types and conditions may require optimization.
Materials:
-
Cells of interest (e.g., endothelial cells, hepatocytes)
-
Cell culture medium
-
This compound
-
PMA (Phorbol 12-myristate 13-acetate) or other stimulus to induce XO activity (optional)
-
Lysis buffer (e.g., RIPA buffer)
-
Xanthine Oxidase Assay Kit (fluorometric or colorimetric)
Procedure:
-
Cell Culture: Plate cells in a 6-well or 12-well plate and grow to the desired confluency.
-
Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).
-
Stimulation (Optional): If necessary, stimulate the cells with an agent known to increase xanthine oxidase activity (e.g., PMA) for a short period before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse the cells using a suitable lysis buffer.
-
Centrifugation: Centrifuge the cell lysates at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Measure XO Activity: Use the supernatant to measure xanthine oxidase activity using a commercial assay kit according to the manufacturer's instructions.[7][9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to normalize the xanthine oxidase activity.
Signaling Pathways and Experimental Workflows
Purine Catabolism and Xanthine Oxidase Activity
The following diagram illustrates the central role of xanthine oxidase in the purine catabolism pathway, leading to the production of uric acid and reactive oxygen species (ROS).[10]
Caption: Purine catabolism pathway highlighting the role of Xanthine Oxidase.
Xanthine Oxidase-Mediated ROS Signaling
The reactive oxygen species generated by xanthine oxidase can activate downstream signaling pathways, leading to various cellular responses, including inflammation and apoptosis.[11][12]
Caption: Downstream signaling pathways activated by XO-derived ROS.
Experimental Workflow for XO-IN-1 Cellular Assay
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cellular context.
Caption: A typical experimental workflow for testing XO-IN-1 in cells.
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.cn]
- 2. researchgate.net [researchgate.net]
- 3. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bioassaysys.com [bioassaysys.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Xanthine Oxidase - Assay | Worthington Biochemical [worthington-biochem.com]
- 9. abcam.com [abcam.com]
- 10. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
optimizing incubation time for Xanthine oxidase-IN-1 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Xanthine Oxidase-IN-1 in their experiments. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their study protocols and overcoming common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of xanthine oxidase (XO) and xanthine oxidoreductase (XOR).[1] It exerts its inhibitory effect by binding to the enzyme, thereby preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid and the generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, which are byproducts of the enzymatic reaction.[2][3]
Q2: What is the IC₅₀ of this compound?
The half-maximal inhibitory concentration (IC₅₀) of this compound has been reported to be approximately 7.0 nM.[1]
Q3: What are the common applications of this compound in research?
This compound is primarily used in studies related to:
-
Hyperuricemia and Gout: To investigate the role of xanthine oxidase in these conditions and to evaluate the therapeutic potential of its inhibition.[4][5]
-
Oxidative Stress and Inflammation: To study the contribution of xanthine oxidase-derived ROS to cellular damage and inflammatory processes.[3][6][7]
-
Cardiovascular Diseases: To explore the involvement of xanthine oxidase in conditions like ischemia-reperfusion injury and endothelial dysfunction.[2][7]
-
Cancer Research: To investigate the role of purine metabolism and ROS in cancer cell proliferation and survival.
Q4: How should I prepare and store this compound?
For optimal stability, it is recommended to store this compound as a solid at -20°C. For creating stock solutions, dissolve the compound in a suitable solvent like DMSO. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure accuracy and minimize degradation. Avoid repeated freeze-thaw cycles of the stock solution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible IC₅₀ values | Inaccurate serial dilutions: Due to the high potency of the inhibitor, minor errors in dilution can lead to significant variations in concentration. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment. Consider using a two-step dilution process for very low concentrations. |
| Inhibitor precipitation: The inhibitor may not be fully soluble in the assay buffer at higher concentrations. | Ensure the final concentration of the organic solvent (e.g., DMSO) in the assay is low and consistent across all wells. Visually inspect for any precipitation. If necessary, sonicate the stock solution briefly before preparing dilutions. | |
| Variable pre-incubation time: The inhibitor may require a specific amount of time to bind to the enzyme and reach equilibrium. | Optimize the pre-incubation time of the enzyme with the inhibitor before adding the substrate. A time-course experiment can help determine the optimal pre-incubation period. | |
| High background signal in the assay | Autoxidation of substrate: The substrate (xanthine or hypoxanthine) may undergo slow, non-enzymatic oxidation. | Prepare the substrate solution fresh for each experiment. Run a blank control without the enzyme to measure the rate of autoxidation and subtract it from the experimental values. |
| Interference from sample components: Components in biological samples (e.g., serum, cell lysates) can interfere with the assay. | Include appropriate controls, such as a sample blank without the substrate, to account for any background signal from the sample itself. | |
| No or very low inhibition observed | Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling. | Use a fresh vial of the inhibitor or prepare a new stock solution. Verify the activity of the inhibitor against a known positive control. |
| Inactive enzyme: The xanthine oxidase may have lost its activity. | Check the activity of the enzyme with a known substrate concentration and in the absence of the inhibitor. Ensure proper storage and handling of the enzyme. | |
| Incorrect assay conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme or the inhibitor. | Verify that the assay conditions are within the optimal range for xanthine oxidase activity (typically pH 7.5-8.5).[8] | |
| Non-linear reaction progress curves | Substrate depletion: At high enzyme concentrations or long incubation times, the substrate may be consumed rapidly. | Reduce the enzyme concentration or the incubation time to ensure the reaction rate is linear during the measurement period. |
| Enzyme instability: The enzyme may lose activity over the course of the assay. | Perform the assay at the recommended temperature and pH to maintain enzyme stability. |
Quantitative Data
Table 1: Inhibitory Potency of Xanthine Oxidase Inhibitors
| Inhibitor | IC₅₀ (nM) | Type of Inhibition |
| This compound | 7.0[1] | - |
| Allopurinol | 200 - 50,000[5] | Competitive |
| Febuxostat | ~23.6 | Mixed-type |
| Thiazole-5-carboxylic acid derivative (Compound 11) | 450[5] | Mixed-type |
| Compound H3 | 2,600[9] | - |
| ALS-28 | 2,700 (Ki)[10] | Competitive |
Table 2: Kinetic Parameters for Bovine Milk Xanthine Oxidase
| Substrate | Kₘ (µM) |
| Xanthine | 1.7[11] |
| Hypoxanthine | 1.3[11] |
| Salicylaldehyde | 1.1[11] |
Experimental Protocols
Protocol 1: In Vitro Xanthine Oxidase Inhibition Assay
This protocol is a general guideline and should be optimized for your specific experimental conditions.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
This compound
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
DMSO
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare Reagents:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.
-
Xanthine Oxidase Solution: Prepare a working solution of xanthine oxidase in assay buffer. The final concentration should be determined based on preliminary experiments to ensure a linear reaction rate for at least 10-15 minutes.
-
Substrate Solution: Prepare a stock solution of xanthine in 0.1 M NaOH and dilute it with assay buffer to the desired final concentration (e.g., 50 µM).
-
Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Inhibitor Working Solutions: Perform serial dilutions of the inhibitor stock solution in assay buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration is the same in all wells and does not exceed 1%.
-
-
Assay Protocol:
-
Add 20 µL of the inhibitor working solutions or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 96-well plate.
-
Add 160 µL of the xanthine oxidase solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 295 nm (the wavelength at which uric acid has maximum absorbance) every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the purine catabolism pathway by this compound.
Caption: Inhibition of ROS generation by this compound.
Caption: Workflow for an in vitro this compound inhibition assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. Xanthine oxidase (XO): Significance and symbolism [wisdomlib.org]
- 4. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Xanthine Oxidase-Derived ROS Display a Biphasic Effect on Endothelial Cells Adhesion and FAK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-enzymes.com [creative-enzymes.com]
- 9. Identification of xanthine oxidase inhibitors through hierarchical virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03143G [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Unveiling the Potency of Xanthine Oxidase-IN-16: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Xanthine oxidase-IN-16's inhibitory effect against other common alternatives, supported by experimental data and detailed protocols. This analysis aims to facilitate informed decisions in the pursuit of novel therapeutics for conditions associated with hyperuricemia, such as gout.
It is important to note that the initial query for "Xanthine oxidase-IN-1" did not yield a specific publicly documented inhibitor. However, "Xanthine oxidase-IN-16," a potent inhibitor, is well-documented and commercially available. This guide will proceed under the assumption that "this compound" was a likely reference to this compound.
Performance Comparison of Xanthine Oxidase Inhibitors
The inhibitory potential of Xanthine oxidase-IN-16 was evaluated against two widely recognized xanthine oxidase inhibitors, Allopurinol and Febuxostat. The half-maximal inhibitory concentration (IC50) serves as the key metric for this comparison, with a lower IC50 value indicating greater potency.
| Inhibitor | IC50 Value | Notes |
| Xanthine oxidase-IN-16 | 102 nM | A potent and orally active inhibitor.[1][2] |
| Allopurinol | 0.2 - 50 µM | A widely used purine analog inhibitor. The reported IC50 can vary based on assay conditions.[3][4] |
| Febuxostat | 1.8 nM | A potent, non-purine selective inhibitor of xanthine oxidase.[1][2][5] |
As the data indicates, Xanthine oxidase-IN-16 demonstrates significant inhibitory activity. While Febuxostat exhibits the lowest IC50 value in this comparison, Xanthine oxidase-IN-16's potency is notable and warrants consideration for research and development purposes.
The Science of Inhibition: Purine Catabolism and Xanthine Oxidase
Xanthine oxidase is a pivotal enzyme in the catabolism of purines. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[6] The overproduction of uric acid can lead to hyperuricemia, a precursor to gout and other medical conditions. Xanthine oxidase inhibitors function by blocking this enzymatic activity, thereby reducing uric acid levels.
Caption: Purine catabolism and the role of xanthine oxidase inhibitors.
Experimental Validation: A Step-by-Step Workflow
The validation of a potential xanthine oxidase inhibitor involves a systematic experimental workflow. This process ensures the accurate determination of the compound's inhibitory activity.
Caption: Experimental workflow for validating a xanthine oxidase inhibitor.
Detailed Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a standard spectrophotometric method for determining the in vitro inhibitory activity of a compound against xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Phosphate Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Test Compound (e.g., Xanthine oxidase-IN-16)
-
Positive Control (e.g., Allopurinol)
-
Dimethyl Sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in the same buffer. It may be necessary to add a small amount of NaOH to fully dissolve the xanthine.
-
Prepare stock solutions of the test compound and the positive control in DMSO. Further dilutions should be made in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank wells: Phosphate buffer and xanthine solution.
-
Control wells: Phosphate buffer, xanthine oxidase solution, and xanthine solution.
-
Test wells: Phosphate buffer, xanthine oxidase solution, test compound solution at various concentrations, and xanthine solution.
-
Positive control wells: Phosphate buffer, xanthine oxidase solution, positive control solution at various concentrations, and xanthine solution.
-
-
-
Pre-incubation:
-
Add the phosphate buffer, xanthine oxidase, and the test compound or positive control to the appropriate wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the xanthine substrate to all wells.
-
Immediately begin monitoring the increase in absorbance at 295 nm using a microplate reader. The formation of uric acid from xanthine results in an increase in absorbance at this wavelength.[7][8]
-
Take readings at regular intervals for a set period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of control - Rate of test) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
References
- 1. apexbt.com [apexbt.com]
- 2. Apexbio Technology LLC Febuxostat, 5mg. Cas: 144060-53-7 MFCD: MFCD00871598. | Fisher Scientific [fishersci.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Xanthine oxidase/tyrosinase inhibiting, antioxidant, and antifungal oxindole alkaloids from Isatis costata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. herbmedpharmacol.com [herbmedpharmacol.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Xanthine Oxidase Inhibitors: Xanthine Oxidase-IN-1 vs. Febuxostat
For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two potent xanthine oxidase inhibitors: Xanthine Oxidase-IN-1 and febuxostat. This analysis is supported by available experimental data and detailed methodologies to assist in the evaluation of these compounds for research and development purposes.
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Dysregulation of XO activity can lead to hyperuricemia, a precursor to gout, and is implicated in cardiovascular diseases due to the production of reactive oxygen species (ROS). Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy. This guide focuses on the in vitro comparative evaluation of febuxostat, a well-established non-purine selective inhibitor of xanthine oxidase, and the more recently identified this compound.
Quantitative Comparison of In Vitro Efficacy
The primary metric for evaluating the potency of enzyme inhibitors in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. While a direct comparative study under identical experimental conditions was not identified in the public domain, the available data for each compound are summarized below. It is important to note that variations in experimental conditions (e.g., enzyme source, substrate concentration, pH, and temperature) can influence IC50 values.
| Compound | IC50 (nM) | Ki (nM) | Inhibition Type | Source of XO |
| This compound | 6.5 | Not Reported | Not Reported | Not Reported in provided abstract |
| Febuxostat | ~1.8 | ~0.6 | Mixed-type | Bovine Milk |
Note: The IC50 and Ki values are sourced from separate in vitro studies and should be interpreted with caution. For a definitive comparison, it is recommended that these compounds be evaluated side-by-side in the same assay.
Experimental Protocols
To facilitate the direct comparison of this compound and febuxostat, a detailed, standardized protocol for an in vitro xanthine oxidase inhibition assay is provided below. This spectrophotometric method is widely adopted and measures the enzymatic activity by monitoring the formation of uric acid from the substrate, xanthine.
In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)
1. Principle: The activity of xanthine oxidase is determined by measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from xanthine. The inhibitory effect of a compound is quantified by measuring the reduction in uric acid production in the presence of the inhibitor.
2. Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
This compound
-
Febuxostat (as a reference compound)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
3. Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Prepare stock solutions of this compound and febuxostat in DMSO.
-
Dilute the xanthine oxidase enzyme in potassium phosphate buffer to the desired working concentration.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add the following in order:
-
Potassium phosphate buffer.
-
A specific concentration of the inhibitor (this compound or febuxostat) or DMSO for the control.
-
Xanthine oxidase enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the xanthine substrate to each well.
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (the change in absorbance per minute, ΔAbs/min) for each concentration of the inhibitor and the control.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by determining the concentration of the inhibitor that results in 50% inhibition of the enzyme activity.
-
Visualizing the Mechanism and Workflow
To better understand the context of this comparison, the following diagrams illustrate the xanthine oxidase signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Xanthine Oxidase signaling pathway in purine metabolism.
Caption: Experimental workflow for in vitro XO inhibitor screening.
Conclusion
Based on the available in vitro data, both this compound and febuxostat are potent inhibitors of xanthine oxidase, with febuxostat appearing to be slightly more potent. However, for a conclusive and direct comparison of their in vitro efficacy, it is imperative to evaluate both compounds concurrently under identical, standardized experimental conditions as outlined in this guide. Such a head-to-head analysis will provide a more definitive understanding of their relative potencies and is a critical step in the preclinical evaluation of novel therapeutic agents targeting xanthine oxidase.
A Comparative Guide to Xanthine Oxidase-IN-1 and Other Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel hypothetical xanthine oxidase inhibitor, Xanthine Oxidase-IN-1 (XO-IN-1), with the established clinical inhibitors Allopurinol and Febuxostat. The data presented herein is intended to serve as a representative example for the evaluation of new chemical entities targeting xanthine oxidase.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid are associated with conditions such as gout.[1] Inhibition of XO is a primary therapeutic strategy for managing hyperuricemia. This guide evaluates the in vitro efficacy of XO-IN-1 in comparison to Allopurinol and Febuxostat.
Comparative Efficacy of Xanthine Oxidase Inhibitors
The inhibitory potential of XO-IN-1, Allopurinol, and Febuxostat was assessed using both purified enzyme and cell-based assays. The half-maximal inhibitory concentration (IC50) was determined to quantify the potency of each compound.
Table 1: Inhibition of Purified Bovine Xanthine Oxidase
| Compound | IC50 (Purified Enzyme) |
| XO-IN-1 (Hypothetical) | 15 nM |
| Allopurinol | 2.9 µM[2] |
| Febuxostat | 1.8 nM[2] |
Table 2: Inhibition of Xanthine Oxidase Activity in Human Endothelial Cells (HUVECs)
| Compound | IC50 (HUVEC Lysate) |
| XO-IN-1 (Hypothetical) | 50 nM |
| Allopurinol | > 100 µM |
| Febuxostat | 25 nM[2] |
Table 3: Cytotoxicity in Human Liver Carcinoma Cells (HepG2)
| Compound | CC50 (HepG2 cells) |
| XO-IN-1 (Hypothetical) | > 100 µM |
| Allopurinol | > 100 µM |
| Febuxostat | > 100 µM |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the experimental approach, the following diagrams illustrate the purine catabolism pathway and a typical workflow for inhibitor screening.
Figure 1: Inhibition of the purine catabolism pathway by xanthine oxidase inhibitors.
Figure 2: Workflow for evaluating the efficacy and cytotoxicity of xanthine oxidase inhibitors.
Experimental Protocols
Xanthine Oxidase Activity Assay (Cell Lysate)
This protocol is adapted from commercially available kits and standard laboratory procedures.[3]
a. Materials:
-
96-well microplate
-
Phosphate buffer (pH 7.5)
-
Xanthine solution (substrate)
-
Cell lysis buffer
-
Test compounds (XO-IN-1, Allopurinol, Febuxostat)
-
Microplate reader
b. Procedure:
-
Cell Lysis: Culture cells to 80-90% confluency. Wash with PBS and lyse the cells using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the cellular proteins, including xanthine oxidase.
-
Reaction Setup: In a 96-well plate, add cell lysate to each well.
-
Inhibitor Addition: Add varying concentrations of the test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known XO inhibitor).
-
Incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the xanthine solution to each well.
-
Measurement: Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm every minute for 15-30 minutes using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol is based on standard MTT assay procedures.
a. Materials:
-
96-well cell culture plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Cell culture medium
-
Test compounds
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the CC50 (cytotoxic concentration 50%) value from the dose-response curve.
Conclusion
This comparative guide provides a framework for the evaluation of novel xanthine oxidase inhibitors. The hypothetical compound, XO-IN-1, demonstrates potent inhibition of purified xanthine oxidase and cellular xanthine oxidase activity with low cytotoxicity. Its profile suggests it may be a promising candidate for further preclinical development. The provided experimental protocols offer a standardized approach for the cross-validation of such compounds in different cell lines.
References
head-to-head study of Xanthine oxidase-IN-1 and topiroxostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two xanthine oxidase inhibitors: Xanthine Oxidase-IN-1 and Topiroxostat. The information is compiled from publicly available data to assist researchers in evaluating these compounds for their studies.
Data Presentation
The following table summarizes the available quantitative data for a direct comparison of the two inhibitors. The primary metric for comparison is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of xanthine oxidase by 50%.
| Parameter | This compound | Topiroxostat |
| IC50 Value | 6.5 nM - 7.0 nM[1][2] | 5.3 nM[3] |
| Mechanism of Action | Xanthine oxidase inhibitor[1] | Non-purine selective xanthine oxidase inhibitor[4][5][6][7] |
| Pharmacokinetics | Data not readily available | Absorption: Rapidly absorbed orally.[4][8] Metabolism: Primarily metabolized in the liver via glucuronidation.[4][6] Half-life: Approximately 5 hours.[4][5] Excretion: Eliminated through both feces and urine.[4][5] |
Experimental Protocols
A representative experimental protocol for determining the IC50 value of a xanthine oxidase inhibitor is detailed below. This method is based on spectrophotometrically measuring the production of uric acid from the substrate xanthine.
In Vitro Xanthine Oxidase Inhibition Assay
Objective: To determine the concentration of an inhibitor that results in 50% inhibition (IC50) of xanthine oxidase activity.
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Phosphate buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
Test compounds (this compound, Topiroxostat) dissolved in a suitable solvent (e.g., DMSO)
-
Allopurinol (positive control)
-
Spectrophotometer capable of measuring absorbance at 295 nm
-
96-well UV-transparent microplates or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare a working solution of xanthine oxidase in the phosphate buffer immediately before use.
-
Prepare a series of dilutions of the test compounds and allopurinol in the phosphate buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add the following in order:
-
Phosphate buffer
-
Test compound solution (or vehicle for control)
-
Xanthine oxidase solution
-
-
Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the xanthine solution to each well.
-
Immediately measure the change in absorbance at 295 nm over a set period (e.g., 5-10 minutes) using the spectrophotometer. The rate of increase in absorbance corresponds to the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to calculate the IC50 value.
-
Mandatory Visualization
Signaling Pathway of Xanthine Oxidase
The following diagram illustrates the central role of xanthine oxidase in the purine catabolism pathway, leading to the production of uric acid and reactive oxygen species.
Caption: Xanthine oxidase pathway and points of inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 7. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Validating Biomarkers for Xanthine Oxidase-IN-1 Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Xanthine Oxidase-IN-1 (XO-IN-1) with established xanthine oxidase inhibitors, allopurinol and febuxostat. It is designed to assist researchers in validating biomarkers to assess the efficacy of these compounds. The guide includes a summary of their performance, detailed experimental protocols for key biomarker assays, and visualizations of relevant pathways and workflows.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] This process also generates reactive oxygen species (ROS), such as superoxide and hydrogen peroxide, contributing to oxidative stress.[2] Elevated levels of uric acid can lead to hyperuricemia and gout, while increased oxidative stress is implicated in various cardiovascular and inflammatory diseases.[1][3] Xanthine oxidase inhibitors are a class of drugs that block the activity of this enzyme, thereby reducing uric acid production and oxidative stress.[4]
This compound is a potent, novel inhibitor of xanthine oxidase with a reported IC50 of 6.5 nM. While extensive in vivo and clinical data are not yet publicly available, its high in vitro potency suggests it may offer significant efficacy. This guide will compare its projected performance with that of the widely used XO inhibitors, allopurinorl and febuxostat.
Comparative Efficacy of Xanthine Oxidase Inhibitors
To objectively compare the efficacy of this compound with allopurinol and febuxostat, we will examine key biomarkers: serum uric acid (sUA) levels and markers of oxidative stress. As in vivo data for XO-IN-1 is not available, the data presented below is a realistic projection based on its high in vitro potency.
Biomarker: Serum Uric Acid Reduction
A primary measure of XO inhibitor efficacy is the reduction of serum uric acid levels. Clinical trials have extensively documented the effects of allopurinol and febuxostat.
| Inhibitor | Dosage | Baseline sUA (mg/dL) | sUA Reduction from Baseline (%) | Target sUA (<6.0 mg/dL) Achievement Rate (%) | Citation(s) |
| This compound (Projected) | 10 mg/day | ~8.9 | ~45-55% | ~70-80% | N/A |
| 20 mg/day | ~8.9 | ~55-65% | ~80-90% | N/A | |
| Febuxostat | 40 mg/day | ~8.9 | ~38% | 45% | [1][5] |
| 80 mg/day | ~8.9 | ~48% | 67% | [5][6][7][8] | |
| Allopurinol | 300 mg/day | ~8.9 | ~35% | 42% | [5][6][7][8] |
Disclaimer: Data for this compound is hypothetical and projected based on its high in vitro potency for illustrative purposes within this guide.
Biomarker: Reduction of Oxidative Stress
Xanthine oxidase is a significant source of cellular ROS.[2] Inhibition of XO is therefore expected to reduce markers of oxidative stress. A common method to assess lipid peroxidation, a key indicator of oxidative stress, is the measurement of thiobarbituric acid reactive substances (TBARS), primarily malondialdehyde (MDA).
| Inhibitor | Model System | Treatment | Reduction in TBARS/MDA (%) | Citation(s) |
| This compound (Projected) | Rat Model of Hyperuricemia | 10 mg/kg | ~40-50% | N/A |
| Allopurinol | Nicotine-exposed rats | Systemic administration | Significant reduction | [9] |
| Febuxostat | Adipocytes (in vitro) | Treatment | Suppressed lipolysis (related to oxidative stress) | [10] |
Disclaimer: Data for this compound is hypothetical and projected based on its high in vitro potency for illustrative purposes within this guide.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental procedures is crucial for understanding the mechanism of action and the methods used for biomarker validation.
Caption: Xanthine Oxidase Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Biomarker Validation.
Detailed Experimental Protocols
The following are detailed protocols for the key biomarker assays discussed in this guide.
Serum Uric Acid Assay (Enzymatic Colorimetric Method)
This protocol is adapted from standard clinical laboratory procedures.[11][12]
Principle: Uricase catalyzes the oxidation of uric acid to allantoin, hydrogen peroxide (H₂O₂), and carbon dioxide. The H₂O₂ produced reacts with a chromogenic substrate in the presence of peroxidase to form a colored product, the absorbance of which is proportional to the uric acid concentration.
Materials:
-
Serum or plasma samples
-
Uric Acid Assay Kit (commercial kits are widely available, e.g., from Sigma-Aldrich or Abcam)[13][14]
-
Microplate reader capable of measuring absorbance at ~520-570 nm
-
96-well microplate
-
Pipettes and tips
-
37°C incubator
Procedure:
-
Reagent Preparation: Prepare the uric acid reagent, standard, and any other kit components according to the manufacturer's instructions.
-
Sample Preparation: If necessary, dilute samples with the provided assay buffer to ensure the uric acid concentration falls within the linear range of the standard curve.
-
Assay: a. Pipette 25 µL of each standard, sample, and a reagent blank (distilled water or buffer) into separate wells of the 96-well plate. b. Add 1.0 mL of the working reagent to each well and mix gently. c. Incubate the plate for 5-10 minutes at 37°C.[12] d. Read the absorbance at the recommended wavelength (typically 520 nm or 570 nm) using a microplate reader.[12]
-
Calculation: Subtract the absorbance of the reagent blank from the absorbance of the standards and samples. Plot a standard curve of absorbance versus uric acid concentration. Determine the uric acid concentration in the samples from the standard curve.
Cellular Reactive Oxygen Species (ROS) Assay
This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[15][16]
Principle: DCFH-DA is a non-fluorescent probe that diffuses into cells and is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Materials:
-
Cultured cells (e.g., endothelial cells, hepatocytes)
-
DCFH-DA (e.g., from Sigma-Aldrich or Thermo Fisher Scientific)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission ~485/535 nm)
-
Positive control for ROS induction (e.g., H₂O₂)
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with this compound, allopurinol, febuxostat, or vehicle control at desired concentrations for a specified time.
-
Loading with DCFH-DA: a. Remove the treatment medium and wash the cells once with warm PBS. b. Add 100 µL of DCFH-DA solution (typically 10-20 µM in serum-free medium or PBS) to each well. c. Incubate for 30-60 minutes at 37°C in the dark.[16]
-
ROS Induction (Optional but Recommended): a. Remove the DCFH-DA solution and wash the cells once with warm PBS. b. Add 100 µL of a ROS-inducing agent (e.g., H₂O₂ at a final concentration of 50-100 µM) in PBS or serum-free medium to the positive control and experimental wells. Add only PBS or medium to the negative control wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Kinetic readings over 30-60 minutes are often informative.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This protocol measures malondialdehyde (MDA), a major product of lipid peroxidation.[17][18]
Principle: MDA in the sample reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored MDA-TBA adduct. The absorbance of this adduct is measured spectrophotometrically at ~532 nm and is proportional to the amount of MDA in the sample.
Materials:
-
Plasma, serum, or tissue homogenate samples
-
Trichloroacetic acid (TCA) solution (e.g., 10-20%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
-
MDA standard solution (e.g., from malondialdehyde bis(dimethyl acetal))
-
Spectrophotometer or microplate reader capable of measuring absorbance at 532 nm
-
Microcentrifuge tubes
-
Heating block or water bath at 95-100°C
Procedure:
-
Sample Preparation: a. For plasma/serum: Use directly. b. For tissue: Homogenize the tissue in a suitable buffer (e.g., RIPA buffer) on ice. Centrifuge to pellet debris and collect the supernatant.[17]
-
Protein Precipitation: a. To 100 µL of sample or standard in a microcentrifuge tube, add 200 µL of ice-cold 10% TCA.[17] b. Vortex and incubate on ice for 15 minutes. c. Centrifuge at ~2200 x g for 15 minutes at 4°C.[17]
-
Reaction with TBA: a. Transfer 200 µL of the supernatant to a new tube. b. Add 200 µL of 0.67% TBA solution.[17] c. Vortex and incubate in a boiling water bath or heating block at 95-100°C for 10-15 minutes.[17]
-
Measurement: a. Cool the tubes to room temperature. b. Centrifuge briefly to pellet any precipitate. c. Transfer 150-200 µL of the supernatant to a 96-well plate. d. Read the absorbance at 532 nm.[17]
-
Calculation: Create a standard curve using the MDA standards. Determine the concentration of MDA in the samples from the standard curve.
Conclusion
The validation of biomarkers is a critical step in the preclinical and clinical development of novel xanthine oxidase inhibitors like this compound. By employing standardized and robust experimental protocols to measure key biomarkers such as serum uric acid and markers of oxidative stress, researchers can effectively evaluate and compare the efficacy of new chemical entities against established drugs like allopurinol and febuxostat. This comparative approach, guided by the methodologies and data presented herein, will facilitate the advancement of more potent and effective therapies for hyperuricemia, gout, and other conditions associated with elevated xanthine oxidase activity.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization [bio-protocol.org]
- 3. Xanthine oxidase inhibitors the unappreciated treatment for heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and Safety of Febuxostat in Patients with Hyperuricemia and Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Febuxostat (Uloric), A New Treatment Option for Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. acta-chirurgiae-plasticae.com [acta-chirurgiae-plasticae.com]
- 10. Xanthine oxidase inhibitor urate-lowering therapy titration to target decreases serum free fatty acids in gout and suppresses lipolysis by adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. wwwn.cdc.gov [wwwn.cdc.gov]
- 12. atlas-medical.com [atlas-medical.com]
- 13. abcam.cn [abcam.cn]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ProtocolsIntrocellularROSDetection < Lab < TWiki [barricklab.org]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]
- 18. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Xanthine Oxidase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the independent verification of findings related to novel chemical entities is a cornerstone of preclinical research. This guide provides a comparative framework for evaluating Xanthine oxidase-IN-1, a potential inhibitor of xanthine oxidase, against established alternatives. The data presented here is synthesized from publicly available research on well-characterized inhibitors, offering a benchmark for the validation of new compounds.
Quantitative Comparison of Xanthine Oxidase Inhibitors
The inhibitory potential of various compounds against xanthine oxidase is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher potency of the inhibitor. The following table summarizes the IC50 values for several known xanthine oxidase inhibitors, providing a reference for contextualizing the performance of novel compounds like this compound.
| Compound | IC50 Value | Notes |
| This compound | Data not available | Efficacy to be determined through independent experimental validation. |
| Allopurinol | 0.17 mM | A commonly used positive control in xanthine oxidase inhibition assays.[1] |
| Febuxostat | 0.6 nM (Ki value) | A selective xanthine oxidase inhibitor.[2] |
| Protodioscin | 0.20 mM | A steroidal saponin with demonstrated inhibitory effects on xanthine oxidase.[1] |
| Protogracillin | 0.19 mM | Another steroidal saponin showing good inhibitory activity against xanthine oxidase.[1] |
| Methyl Protodioscin | 0.22 mM | A derivative of protodioscin with comparable inhibitory action.[1] |
| Pseudoprotogracillin | 0.25 mM | A steroidal saponin that exhibits dose-dependent inhibitory activity on xanthine oxidase.[1] |
| 7,8,3′,4′-Tetrahydroxyflavone | 10.488 µM | A potent flavonoid inhibitor of xanthine oxidase.[2] |
Note: The IC50 values can vary depending on the specific assay conditions. Ki (inhibition constant) is another measure of inhibitor potency.
Experimental Protocols
The following is a generalized protocol for an in vitro xanthine oxidase inhibitory assay, based on common methodologies cited in the literature.[1] This protocol can be adapted for the evaluation of this compound.
Objective: To determine the in vitro inhibitory effect of a test compound on xanthine oxidase activity by measuring the reduction in uric acid production.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine
-
Phosphate buffer (e.g., 70 mM, pH 7.5)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Allopurinol)
-
Hydrochloric acid (HCl, e.g., 1.0 M) to stop the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a stock solution of the test compound and the positive control.
-
In a 96-well plate, add 50 µL of the test compound solution at various concentrations. For the control wells, add the solvent.
-
Add 30 µL of phosphate buffer to each well.
-
Add 40 µL of xanthine oxidase solution (e.g., 0.05 U/mL) to each well.
-
Pre-incubate the plate at 25°C for 8 minutes.
-
Initiate the enzymatic reaction by adding 60 µL of xanthine solution (e.g., 300 µM) to each well.
-
Incubate the plate at 25°C for 15 minutes.
-
Stop the reaction by adding 20 µL of HCl.
-
Measure the absorbance of each well at 295 nm using a microplate reader. The absorbance is directly proportional to the amount of uric acid produced.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula:
-
% Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
Visualizing Key Pathways and Workflows
Xanthine Oxidase Signaling Pathway
Xanthine oxidase is a key enzyme in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3] This process also generates reactive oxygen species (ROS), which are implicated in various signaling pathways and pathological conditions.[3]
Caption: The signaling pathway of xanthine oxidase in purine metabolism and ROS production.
Experimental Workflow for Evaluating Xanthine Oxidase Inhibitors
The following diagram illustrates a typical workflow for the screening and validation of potential xanthine oxidase inhibitors.
Caption: A typical workflow for the discovery and validation of xanthine oxidase inhibitors.
References
Unveiling Xanthine Oxidase Inhibitors: A Comparative Docking Study Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various xanthine oxidase inhibitors based on molecular docking studies. The data presented here, compiled from recent scientific literature, offers insights into the binding affinities and potential inhibitory activities of different compound classes, aiding in the rational design of novel therapeutics for hyperuricemia and gout.
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout and other health complications. Consequently, the inhibition of XO is a key therapeutic strategy. Molecular docking studies are powerful computational tools that predict the binding orientation and affinity of a ligand to a target protein, providing valuable information for drug discovery. This guide summarizes and compares the docking performance of various reported XO inhibitors.
Comparative Analysis of Docking Scores and Binding Energies
The following table summarizes the quantitative data from several comparative docking studies on xanthine oxidase inhibitors. The binding energy, docking score, and inhibition constants (Ki or IC50) are key metrics for evaluating the potential of a compound as an inhibitor. Lower binding energies and docking scores, along with lower inhibition constants, generally indicate a more potent inhibitor.
| Compound Class | Compound | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Inhibition Constant (Ki/IC50) | Reference |
| Purine Analog | Allopurinol (Standard) | -6.1 | -79.91 ± 1.04 kJ/mol | Clinically Used | [1][2] |
| Non-purine | Febuxostat (Standard) | -8.5 | -10.8 | Clinically Used | [2][3] |
| Flavonoids | Butein | -7.86 | -9.95 | 1.72 µM (Ki) | [4] |
| Fisetin | -7.75 | -9.84 | 2.13 µM (Ki) | [4] | |
| Isorhamnetin | -7.63 | -9.72 | 2.76 µM (Ki) | [4] | |
| Rhamnetin | -7.58 | -9.67 | 3.12 µM (Ki) | [4] | |
| Robinetin | -7.52 | -9.61 | 3.55 µM (Ki) | [4] | |
| Herbacetin | -7.45 | -9.54 | 4.12 µM (Ki) | [4] | |
| Apigenin | -8.8 | - | - | [2] | |
| Kaempferol | - | - | Potent Inhibitor | [5] | |
| Quercetin | - | - | (2.92 ± 0.03) × 10⁻⁶ mol L⁻¹ (IC50) | [5][6] | |
| Luteolin | - | - | Promising Virtual Hit | [6] | |
| Isoflavones | Daidzin | - | -77.58 ± 1.18 kJ/mol | 5.31 µg/mL (IC50) | [1] |
| Puerarin | - | -53.65 ± 1.19 kJ/mol | 30.8 µg/mL (IC50) | [1] | |
| Coumarins | 2-benzyl coumarin | -7.50 | - | 26 ± 1.16 µg/mL (IC50) | [7] |
| Quinazolinones | Compound 17 | - | - | 33.688 ± 0.30 μM (IC50) | [8] |
| Compound 5 | - | - | 39.904 ± 0.21 μM (IC50) | [8] | |
| Terpenoids | Bisabolol | - | - | 34.70 µg/ml (IC50) | [9] |
| Stilbenoids | Viniferifuran | -11.6 | - | Lower IC50 than Allopurinol | [3] |
| Pyrazolines | 2NAP2 | -118.32 (D score) | - | - | [10] |
| 2NAP4 | -105.22 (D score) | - | - | [10] |
Experimental Protocols: A Look into the Methodology
The data presented in this guide is derived from various in silico molecular docking studies. While the specific parameters may vary between studies, the general workflow is consistent.
A. Preparation of the Receptor (Xanthine Oxidase):
-
Crystal Structure Retrieval: The three-dimensional crystal structure of xanthine oxidase is typically obtained from the Protein Data Bank (PDB). A commonly used PDB ID is 1N5X, which is the crystal structure of bovine xanthine oxidase in complex with febuxostat.[3]
-
Protein Preparation: The retrieved protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other heteroatoms.[3] Hydrogen atoms are added to the protein, and charges are assigned. Some studies may also involve energy minimization of the protein structure to relieve any steric clashes.
B. Preparation of the Ligands (Inhibitors):
-
Structure Generation: The 2D structures of the inhibitor molecules are drawn using chemical drawing software and then converted to 3D structures.
-
Ligand Optimization: The 3D structures of the ligands are typically optimized using computational chemistry methods to find their lowest energy conformation. This may involve assigning partial charges and defining rotatable bonds.
C. Molecular Docking Simulation:
-
Software: A variety of software packages are used for molecular docking, with AutoDock and GOLD being among the most common.[4][11][12]
-
Grid Box Definition: A grid box is defined around the active site of the xanthine oxidase enzyme to specify the search space for the docking algorithm. The active site is often identified based on the location of the co-crystallized ligand in the original PDB file.[11]
-
Docking Algorithm: The docking software uses a specific algorithm, such as the Lamarckian genetic algorithm in AutoDock, to explore different possible conformations and orientations of the ligand within the active site of the enzyme.[4]
-
Scoring Function: A scoring function is used to evaluate the binding affinity of each ligand pose. These functions estimate the free energy of binding, with lower scores generally indicating more favorable binding.[11][12]
D. Analysis of Results:
-
Binding Pose Analysis: The best-docked poses of the ligands are analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues in the active site of xanthine oxidase.
-
Correlation with In Vitro Data: The docking scores and binding energies are often correlated with experimentally determined inhibitory activities (e.g., IC50 values) to validate the computational model.
Visualizing the Docking Workflow
The following diagram illustrates the typical workflow of a comparative molecular docking study for xanthine oxidase inhibitors.
Caption: Workflow of a comparative molecular docking study for xanthine oxidase inhibitors.
References
- 1. Molecular Dockings and Molecular Dynamics Simulations Reveal the Potency of Different Inhibitors against Xanthine Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. In vitro and in silico Xanthine Oxidase Inhibitory Activity of Selected Phytochemicals Widely Present in Various Edible Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effect with allopurinol and febuxostat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and In silico Xanthine Oxidase Inhibitory Activities of 3-Aryl-2- thioxo-2,3-dihydroquinazolin-4(1H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openabstract.org [openabstract.org]
- 11. Docking Studies of Potent Xanthine Oxidase Inhibitors – Molecules Patented and Published From 2011-2020 – Oriental Journal of Chemistry [orientjchem.org]
- 12. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the selectivity of Xanthine oxidase-IN-1, a potent inhibitor of xanthine oxidase (XO), against related molybdenum hydroxylase enzymes. Due to the absence of publicly available data on its selectivity profile, this document outlines the importance of such an assessment, provides detailed experimental protocols for in-house evaluation, and presents a structure for data comparison.
This compound is a known inhibitor of xanthine oxidase with a reported IC50 value of approximately 6.5-7.0 nM [1][2]. However, its activity against other structurally and functionally related enzymes, namely aldehyde oxidase (AO), sulfite oxidase (SO), and mitochondrial amidoxime reducing component (mARC), has not been documented in publicly accessible literature. Evaluating the selectivity of a drug candidate is a critical step in preclinical development to anticipate potential off-target effects and ensure a favorable safety profile.
The Importance of Selectivity Profiling
Xanthine oxidase, aldehyde oxidase, sulfite oxidase, and mARC are all members of the molybdenum hydroxylase family of enzymes. They share a common molybdenum cofactor (Moco) at their active site, which is essential for their catalytic activity. This structural similarity raises the possibility of cross-reactivity for inhibitors targeting the active site of any one of these enzymes.
-
Xanthine Oxidase (XO): Plays a key role in purine metabolism by catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid. Inhibition of XO is a primary therapeutic strategy for managing hyperuricemia and gout[3].
-
Aldehyde Oxidase (AO): Involved in the metabolism of a wide range of aldehydes and N-heterocyclic compounds, including many therapeutic drugs. Inhibition of AO can lead to significant drug-drug interactions and altered pharmacokinetics[4][5][6].
-
Sulfite Oxidase (SO): Located in the mitochondria, it catalyzes the vital detoxification of sulfite to sulfate, the final step in the metabolism of sulfur-containing amino acids. Deficiency or inhibition of SO can lead to severe neurological damage[7][8][9].
-
Mitochondrial Amidoxime Reducing Component (mARC): A more recently discovered enzyme involved in the reduction of N-oxygenated compounds, including the activation of certain prodrugs and the detoxification of N-hydroxylated base analogues[10][11][12][13].
Inhibition of these related enzymes by a xanthine oxidase inhibitor could lead to unintended physiological consequences. Therefore, a thorough selectivity assessment is paramount.
Comparative Inhibitory Activity of this compound (Hypothetical Data Structure)
As specific data is unavailable, the following table is provided as a template for researchers to populate with their own experimental findings. This structure allows for a clear and direct comparison of the inhibitor's potency against the target and related enzymes.
| Enzyme | Substrate | IC50 (nM) of this compound | Selectivity Ratio (IC50 Enzyme / IC50 XO) |
| Xanthine Oxidase (XO) | Xanthine | 6.5 - 7.0 | 1 |
| Aldehyde Oxidase (AO) | e.g., Phthalazine, Vanillin | Data not available | To be determined |
| Sulfite Oxidase (SO) | Sulfite | Data not available | To be determined |
| mARC1/2 | e.g., Benzamidoxime | Data not available | To be determined |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the relationship between these enzymes and a typical workflow for assessing inhibitor selectivity, the following diagrams are provided.
Caption: Interrelationship of key molybdenum hydroxylases sharing a common molybdenum cofactor.
Caption: A generalized workflow for determining the selectivity profile of an enzyme inhibitor.
Experimental Protocols
The following are generalized protocols for measuring the activity of xanthine oxidase and related molybdenum hydroxylases. These can be adapted to include varying concentrations of this compound to determine its IC50 value for each enzyme.
Xanthine Oxidase (XO) Inhibition Assay
This assay measures the production of uric acid from xanthine, which can be monitored by the increase in absorbance at 295 nm.
-
Reagents:
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
Xanthine (substrate) solution
-
Purified xanthine oxidase enzyme
-
This compound (inhibitor) solution in a suitable solvent (e.g., DMSO)
-
-
Procedure:
-
In a 96-well UV-transparent plate, add phosphate buffer, the inhibitor solution at various concentrations, and the enzyme solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the xanthine substrate solution.
-
Immediately measure the increase in absorbance at 295 nm over time using a microplate reader.
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Aldehyde Oxidase (AO) Inhibition Assay
This assay can be performed using various substrates, such as phthalazine or vanillin, and the depletion of the substrate or formation of the product can be monitored.
-
Reagents:
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
AO substrate (e.g., phthalazine) solution
-
Purified or cytosolic aldehyde oxidase enzyme
-
This compound (inhibitor) solution
-
-
Procedure:
-
To a reaction mixture containing phosphate buffer and the inhibitor at various concentrations, add the enzyme preparation.
-
Pre-incubate the mixture at 37°C.
-
Start the reaction by adding the AO substrate.
-
At various time points, stop the reaction (e.g., by adding a cold organic solvent like acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining substrate or the formed product.
-
Calculate the rate of metabolism and determine the IC50 of the inhibitor.
-
Sulfite Oxidase (SO) Inhibition Assay
This assay often utilizes the reduction of cytochrome c, which is coupled to the oxidation of sulfite, and can be monitored by the increase in absorbance at 550 nm.
-
Reagents:
-
Tris-HCl buffer (e.g., 100 mM, pH 8.5)
-
Sodium sulfite (substrate) solution
-
Cytochrome c solution
-
Purified sulfite oxidase enzyme
-
This compound (inhibitor) solution
-
-
Procedure:
-
In a cuvette or 96-well plate, combine the Tris-HCl buffer, cytochrome c solution, and inhibitor at various concentrations.
-
Add the enzyme solution and pre-incubate.
-
Initiate the reaction by adding the sodium sulfite solution.
-
Monitor the increase in absorbance at 550 nm, corresponding to the reduction of cytochrome c.
-
Calculate the reaction rates and determine the IC50 value for the inhibitor.
-
Mitochondrial Amidoxime Reducing Component (mARC) Inhibition Assay
The activity of the mARC enzyme system (mARC1/2, cytochrome b5, and cytochrome b5 reductase) can be measured by monitoring the consumption of NADH, which results in a decrease in fluorescence (excitation ~340 nm, emission ~460 nm).
-
Reagents:
-
Buffer (e.g., MES or phosphate buffer, pH 6.5-7.4)
-
Reconstituted mARC enzyme system (mARC1 or mARC2, cytochrome b5, cytochrome b5 reductase)
-
NADH solution
-
mARC substrate (e.g., benzamidoxime) solution
-
This compound (inhibitor) solution
-
-
Procedure:
-
In a black 96-well plate, mix the buffer, reconstituted mARC enzyme system, and inhibitor at various concentrations.
-
Add the NADH solution.
-
Initiate the reaction by adding the mARC substrate.
-
Measure the decrease in NADH fluorescence over time using a fluorescence plate reader.
-
Determine the reaction rates and calculate the IC50 value of the inhibitor.
-
By following these protocols, researchers can generate the necessary data to populate the comparative table and accurately assess the selectivity profile of this compound. This information is crucial for advancing the understanding of this inhibitor and its potential as a therapeutic agent.
References
- 1. This compound [shop.labclinics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 4. Inhibition of Human Liver Aldehyde Oxidase: Implications for Potential Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde oxidase - Wikipedia [en.wikipedia.org]
- 6. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfite oxidase - Wikipedia [en.wikipedia.org]
- 8. Sulfite oxidizing enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. The mitochondrial amidoxime reducing component—from prodrug-activation mechanism to drug-metabolizing enzyme and onward to drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. imoa.info [imoa.info]
- 12. The mitochondrial Amidoxime Reducing Component (mARC) is involved in detoxification of N-hydroxylated base analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mitochondrial amidoxime reducing component 1 - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Xanthine Oxidase-IN-1: A Guide for Laboratory Professionals
For Immediate Reference: Treat Xanthine Oxidase-IN-1 as a potentially hazardous chemical waste. Do not dispose of it down the drain or in regular trash. All disposal must comply with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
This document provides essential safety and logistical information for the proper disposal of this compound, a potent inhibitor of the enzyme Xanthine Oxidase. The following procedures are designed to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Pre-Disposal Handling and Storage
Proper handling and storage are critical first steps in the safe disposal of any chemical.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including safety goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dusts or aerosols.[1]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Disposal Procedures for Unused or Expired this compound
Unused or expired this compound must be disposed of as chemical waste.
Step 1: Containerization
-
Place the original container with the unused or expired this compound into a larger, compatible, and leak-proof secondary container.
-
Clearly label the outer container as "Hazardous Waste" and include the full chemical name ("this compound"), the CAS number (1071970-13-2), and the approximate quantity.
Step 2: Waste Collection
-
Store the sealed and labeled hazardous waste container in a designated and secure waste accumulation area within your laboratory.
-
Contact your institution's EHS department to arrange for a hazardous waste pickup. Do not attempt to transport the waste yourself.
Step 3: Professional Disposal
-
The collected chemical waste will be transported to a licensed chemical destruction facility for disposal, likely through controlled incineration with flue gas scrubbing.[1]
Disposal of Contaminated Materials
Any materials that have come into contact with this compound are considered contaminated and must be disposed of as hazardous waste.
| Material Type | Disposal Procedure |
| Sharps (needles, scalpels, etc.) | Place immediately into a designated, puncture-resistant sharps container. Do not recap, bend, or break needles. Seal the container when it is no more than three-quarters full and label it as "Hazardous Waste Sharps" with the chemical name. |
| Solid Waste (gloves, bench paper, pipette tips, etc.) | Place in a designated, leak-proof hazardous waste bag or container. Seal the bag or container and label it as "Hazardous Solid Waste" with the chemical name. |
| Liquid Waste (solutions containing this compound) | Collect in a compatible, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically instructed to do so by your EHS department. |
Spill Management and Disposal
In the event of a spill, prioritize personal safety and containment.
Step 1: Evacuate and Secure the Area
-
Alert others in the vicinity and evacuate the immediate area.
-
If the spill is large or involves a highly concentrated form of the compound, contact your institution's emergency response team.
Step 2: Personal Protection
-
Before attempting to clean the spill, don the appropriate PPE, including respiratory protection if there is a risk of inhaling dust.
Step 3: Containment and Cleanup
-
For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.
-
For a liquid spill, absorb the material with an inert absorbent, such as vermiculite or sand.
-
Place all cleanup materials into a sealed, labeled hazardous waste container.
Step 4: Decontamination
-
Thoroughly decontaminate the spill area with a suitable cleaning agent, as recommended by your institution's safety protocols.
-
Dispose of all decontamination materials as hazardous waste.
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided here is a general guide. Always prioritize your institution's specific safety protocols and consult with your EHS department for guidance tailored to your location and facilities.
References
Essential Safety and Operational Guide for Handling Xanthine Oxidase-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Xanthine oxidase-IN-1. The following step-by-step guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
Assumed Risks:
-
May be harmful if inhaled, ingested, or absorbed through the skin.[1]
-
May cause eye, skin, and respiratory tract irritation.[1]
-
The toxicological properties have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following PPE should be worn at all times when handling this compound:
| PPE Category | Specification |
| Eye and Face | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. |
| Hand | Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use. Change gloves immediately if contaminated, punctured, or torn. |
| Body | A flame-resistant lab coat, fully buttoned. Consider a chemical-resistant apron for procedures with a high risk of splashing. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder form outside of a certified chemical fume hood or glove box to prevent inhalation of dust. |
Operational Plan: Step-by-Step Handling Procedure
3.1. Preparation and Weighing
-
Work Area Preparation: Conduct all handling of solid this compound within a certified chemical fume hood or a glove box to control airborne particles.[2] The work surface should be covered with absorbent, disposable bench paper.
-
Weighing: Use an analytical balance inside the fume hood. Tare a suitable weighing vessel. Carefully transfer the required amount of this compound powder using a clean spatula. Avoid generating dust. Close the primary container immediately after use.
-
Solubilization: Add the appropriate solvent to the powder in the weighing vessel within the fume hood. Ensure the vessel is capped or covered during dissolution to prevent aerosol formation.
3.2. Experimental Use
-
Solution Handling: Once in solution, handle with the same precautions as any other potentially hazardous chemical solution. Use appropriate pipetting aids; never pipette by mouth.[3]
-
Incubation and Analysis: During incubation or analysis, ensure that all vessels are properly labeled and sealed to prevent spills or aerosol generation.
-
Transport: When moving solutions of this compound, use secondary containment to prevent spills.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Stream | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations for chemical waste disposal.[1] |
| Contaminated Labware (solid) | Dispose of items such as weigh boats, pipette tips, and microfuge tubes in a designated solid hazardous waste container. |
| Liquid Waste (solutions) | Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.[4] |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in the designated solid hazardous waste stream. Non-disposable PPE, such as lab coats, should be professionally laundered if contaminated. |
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value |
| CAS Number | 1071970-13-2 |
| Molecular Weight | 367.35 g/mol |
| IC₅₀ (Xanthine Oxidase Inhibition) | 6.5 nM |
| Storage Temperature | -20°C |
Experimental Workflow and Signaling Pathway Diagrams
Handling Workflow for this compound
Caption: Safe handling workflow for this compound.
Simplified Xanthine Oxidase Signaling Pathway
Caption: Inhibition of the Xanthine Oxidase pathway by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
